molecular formula C19H34O3 B7770610 Methyl (Z)-12-oxooctadec-9-enoate

Methyl (Z)-12-oxooctadec-9-enoate

Cat. No.: B7770610
M. Wt: 310.5 g/mol
InChI Key: DIPHDXIHMQRKSX-RAXLEYEMSA-N
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Description

Methyl (Z)-12-oxooctadec-9-enoate is a useful research compound. Its molecular formula is C19H34O3 and its molecular weight is 310.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (Z)-12-oxooctadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13H,3-9,11-12,14-17H2,1-2H3/b13-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPHDXIHMQRKSX-RAXLEYEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CC=CCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)C/C=C\CCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Elusive Presence of Methyl (Z)-12-oxooctadec-9-enoate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl (Z)-12-oxooctadec-9-enoate, a methylated derivative of the well-known plant oxylipin 12-oxo-phytodienoic acid (OPDA), occupies a space of scientific intrigue. While its chemical structure is closely related to key signaling molecules in plant defense and development, direct evidence for its natural occurrence within plant tissues remains conspicuously absent from the current body of scientific literature. This technical guide provides a comprehensive overview of the established biosynthetic pathway of its precursor, OPDA, and details the experimental protocols that could be employed to investigate the potential, albeit unconfirmed, presence of this compound. This document serves as a resource for researchers navigating the complexities of oxylipin signaling and metabolism in plants.

Introduction: The Oxylipin Landscape

Oxylipins are a diverse class of lipid-derived signaling molecules in plants, synthesized from polyunsaturated fatty acids via the action of lipoxygenases and subsequent enzymes. These compounds, most notably jasmonic acid (JA) and its precursors, are integral to a plant's ability to respond to a wide array of biotic and abiotic stresses, including wounding, pathogen attack, and herbivory. They also play crucial roles in various developmental processes such as root growth, flowering, and senescence.

The focal point of this guide, this compound, is the methyl ester of 12-oxo-phytodienoic acid (OPDA). OPDA itself is a critical intermediate in the biosynthesis of jasmonic acid and has been shown to possess its own distinct signaling activities, independent of its conversion to JA[1][2]. The methylation of signaling molecules can significantly alter their bioactivity, transport, and volatility. Therefore, the potential existence of this compound in plants warrants investigation.

Despite extensive research into plant oxylipins, a thorough review of the scientific literature did not yield any direct reports confirming the isolation and identification of endogenous this compound from plant tissues. While the isolation of other oxylipin methyl esters, such as (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester from Ehretia dicksonii, has been reported[3], the same cannot be said for the 12-oxo derivative.

This guide will, therefore, focus on the known biochemistry of its precursor, OPDA, and provide the methodological framework for its potential discovery.

Biosynthesis of the Precursor: 12-oxo-phytodienoic acid (OPDA)

The biosynthesis of OPDA is a well-characterized enzymatic cascade that begins in the chloroplasts. The primary substrate for this pathway is α-linolenic acid (C18:3), which is released from chloroplast membranes by the action of lipases.

The key enzymatic steps are as follows:

  • Lipoxygenase (LOX): α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

  • Allene Oxide Synthase (AOS): The unstable 13-HPOT is rapidly converted by allene oxide synthase (AOS) into an unstable allene oxide.

  • Allene Oxide Cyclase (AOC): Allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide to form the enantiomerically pure (+)-cis-OPDA.

This pathway is a cornerstone of the octadecanoid pathway, which ultimately leads to the production of jasmonic acid.

OPDA_Biosynthesis cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid hp13_hpot (13S)-Hydroperoxyoctadecatrienoic Acid (13-HPOT) alpha_linolenic_acid->hp13_hpot 13-LOX allene_oxide Allene Oxide hp13_hpot->allene_oxide AOS opda 12-oxo-phytodienoic Acid (OPDA) allene_oxide->opda AOC ja Jasmonic Acid (JA) opda->ja OPR3, β-oxidation

Figure 1: Biosynthetic pathway of 12-oxo-phytodienoic acid (OPDA) and its conversion to jasmonic acid.

OPDA Signaling: A Precursor with Potent Bioactivity

OPDA is not merely an intermediate in JA biosynthesis; it is a signaling molecule in its own right. Studies have shown that OPDA can elicit specific gene expression patterns that are distinct from those induced by JA[1]. This suggests the existence of OPDA-specific signaling pathways that are independent of its conversion to jasmonic acid. OPDA has been implicated in regulating plant defense responses and developmental processes, including seed germination and root growth[1][2][4].

OPDA_Signaling cluster_opda_pathway OPDA-dependent Signaling cluster_ja_pathway JA-dependent Signaling Stress Biotic/Abiotic Stress OPDA 12-oxo-phytodienoic Acid (OPDA) Stress->OPDA JA Jasmonic Acid (JA) OPDA->JA OPR3, β-oxidation OPDA_responsive_genes OPDA-Responsive Genes OPDA->OPDA_responsive_genes JA_responsive_genes JA-Responsive Genes JA->JA_responsive_genes Defense_Development_OPDA Defense & Development OPDA_responsive_genes->Defense_Development_OPDA Defense_Development_JA Defense & Development JA_responsive_genes->Defense_Development_JA

Figure 2: Simplified overview of distinct OPDA and JA signaling pathways in plants.

Experimental Protocols for the Analysis of Oxylipins

The detection and quantification of oxylipins in plant tissues are challenging due to their low abundance and chemical instability. The following protocols provide a general framework for the extraction and analysis of oxylipins, which can be adapted to search for this compound.

Extraction of Oxylipins from Plant Tissue

This protocol is a general method for the extraction of a broad range of oxylipins.

Materials:

  • Fresh plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 2-propanol/water/concentrated HCl (2:1:0.002, v/v/v)

  • Dichloromethane

  • Internal standards (e.g., deuterated OPDA or a related methyl ester)

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known amount of the powdered tissue (e.g., 100 mg) to a centrifuge tube.

  • Add the appropriate internal standards to the sample.

  • Add 1 mL of the cold extraction solvent to the tube.

  • Vortex thoroughly and incubate on ice for 30 minutes.

  • Add 2 mL of dichloromethane and 1 mL of water, vortex vigorously.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Repeat the extraction of the aqueous phase with another 2 mL of dichloromethane.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for SPE.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the sample onto the cartridge, wash with a non-polar solvent, and elute the oxylipins with a more polar solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness and reconstitute in a small volume of a suitable solvent for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of oxylipins typically requires derivatization to increase their volatility.

Derivatization (Methylation):

To analyze for the presence of free OPDA and to create a standard for this compound, the carboxylic acid group can be methylated.

  • Reagent: Diazomethane (use with extreme caution in a fume hood) or a safer alternative like (Trimethylsilyl)diazomethane.

  • Procedure: Add the methylation reagent to the dried extract and incubate at room temperature. The reaction is typically rapid. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Splitless injection is recommended for trace analysis.

  • Oven Program: A temperature gradient from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 300°C) to separate the compounds.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV. Scan mode for identification of unknown peaks and selected ion monitoring (SIM) mode for quantification of target analytes.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the analysis of oxylipins and generally does not require derivatization[5][6][7][8].

LC Parameters:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve ionization.

MS/MS Parameters:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for acidic oxylipins. For a methyl ester, both positive and negative modes should be evaluated.

  • Detection: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. This involves selecting a specific precursor ion for the target analyte and then monitoring for a specific product ion after fragmentation in the collision cell.

Experimental_Workflow cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis Plant_Tissue Plant Tissue Extraction Extraction (Liquid-Liquid & SPE) Plant_Tissue->Extraction Extract Purified Oxylipin Extract Extraction->Extract Derivatization Derivatization (Methylation) Extract->Derivatization LCMS_Analysis LC-MS/MS Extract->LCMS_Analysis GCMS_Analysis GC-MS Derivatization->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis

Figure 3: General experimental workflow for the analysis of oxylipins in plant tissues.

Quantitative Data

As there are no reports on the natural occurrence of this compound, there is no quantitative data to present. However, the levels of its precursor, OPDA, have been quantified in various plant species and under different conditions. The following table provides a representative summary of reported OPDA concentrations.

Plant SpeciesTissueConditionOPDA Concentration (ng/g FW)Reference
Arabidopsis thalianaRosette LeavesWounded~1500[1]
Zea maysLeavesUnstressed~200[9]
Phaseolus vulgarisInternodesMechanical StimulationIncrease of several-fold[10]
Bryonia dioicaTendrilsMechanical StimulationIncrease of several-fold[10]

Conclusion and Future Directions

The natural occurrence of this compound in plants remains an open question. While its precursor, 12-oxo-phytodienoic acid, is a well-established and biologically active component of the plant oxylipin signaling network, its methylated form has yet to be identified in planta. The lack of evidence does not definitively preclude its existence; it may be a transient intermediate, present at very low concentrations, or specific to certain plant species or conditions that have not yet been investigated.

Future research should focus on targeted metabolomic studies using highly sensitive LC-MS/MS methods to screen a wide variety of plant species, particularly those known to produce high levels of OPDA, under various stress conditions. The synthesis of an authentic standard of this compound is a critical first step to enable its unambiguous identification and quantification. Should this compound be discovered in plants, subsequent research would be needed to elucidate its biosynthetic pathway, its potential biological activity, and its role, if any, in the complex web of plant signaling. This technical guide provides the foundational knowledge and methodological framework to embark on such an investigation.

References

An In-depth Technical Guide to Methyl (Z)-12-oxooctadec-9-enoate and its Role in Plant Oxylipin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plant oxylipins are a diverse class of lipid-derived signaling molecules crucial for regulating growth, development, and responses to environmental stresses. Among these, keto fatty acids represent a significant subclass with potent biological activities. This technical guide focuses on Methyl (Z)-12-oxooctadec-9-enoate, a methylated keto fatty acid, and its relationship to the broader family of plant oxylipins. Drawing parallels with the well-studied 12-oxo-phytodienoic acid (OPDA), this document elucidates the biosynthetic pathway, potential signaling roles, and methodologies for the study of this class of compounds. This guide aims to provide a comprehensive resource for researchers in plant biology, natural product chemistry, and drug development by presenting detailed experimental protocols, quantitative data on related compounds, and visual representations of key pathways and workflows.

Introduction to Plant Oxylipins

Oxylipins are bioactive compounds derived from the oxygenation of polyunsaturated fatty acids (PUFAs), primarily linoleic acid (18:2) and α-linolenic acid (18:3) in plants. These molecules are integral to plant defense mechanisms against pathogens and herbivores, as well as responses to abiotic stresses such as wounding and drought. The biosynthesis of oxylipins is initiated by lipoxygenase (LOX) enzymes, leading to a cascade of reactions that produce a wide array of compounds, including jasmonates, green leaf volatiles, and various keto, hydroxy, and epoxy fatty acids.

This compound is a C18 keto fatty acid methyl ester. Its core structure, 12-oxooctadec-9-enoic acid, is a close analog of 12-oxo-phytodienoic acid (OPDA), a key intermediate in the biosynthesis of jasmonic acid (JA) and a signaling molecule in its own right. Understanding the biochemistry and physiological roles of such keto fatty acids is paramount for developing novel strategies in crop protection and for the discovery of new pharmacologically active agents.

Biosynthesis of 12-Keto Fatty Acids

The biosynthesis of 12-keto fatty acids like the parent compound of this compound is intrinsically linked to the octadecanoid pathway, which is primarily initiated from α-linolenic acid released from chloroplast membranes.

The key enzymatic steps are:

  • Lipoxygenase (LOX) Action: The pathway begins with the dioxygenation of α-linolenic acid by 13-lipoxygenase (13-LOX), which forms (13S)-hydroperoxy-octadecatrienoic acid (13-HPOT).

  • Allene Oxide Synthase (AOS) Activity: The unstable 13-HPOT is then rapidly converted by allene oxide synthase (AOS) to an unstable allene oxide.

  • Allene Oxide Cyclase (AOC) Cyclization: Allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide to form 12-oxo-phytodienoic acid (OPDA).

  • Esterification: The formation of this compound would subsequently involve the esterification of the carboxylic acid group of a similar 12-keto fatty acid precursor, a reaction that can occur as a metabolic modification.

Biosynthesis of 12-Keto Fatty Acids alpha-Linolenic_Acid α-Linolenic Acid 13-HPOT (13S)-Hydroperoxy- octadecatrienoic Acid (13-HPOT) alpha-Linolenic_Acid->13-HPOT 13-LOX Allene_Oxide Allene Oxide 13-HPOT->Allene_Oxide AOS OPDA 12-oxo-phytodienoic Acid (OPDA) Allene_Oxide->OPDA AOC 12_Keto_FA 12-oxooctadec-9-enoic Acid OPDA->12_Keto_FA Reduction/Modification Methyl_Ester This compound 12_Keto_FA->Methyl_Ester Esterification

Biosynthesis of 12-Keto Fatty Acids.

Signaling Role in Plant Stress Responses

While specific signaling data for this compound is limited, the well-documented activities of OPDA provide a strong predictive framework for its function. OPDA is not merely a precursor to JA but is a potent signaling molecule that can act independently.

Key aspects of OPDA and related keto fatty acid signaling include:

  • JA-Independent Signaling: OPDA can regulate a subset of stress-responsive genes independently of its conversion to jasmonic acid. This suggests that the α,β-unsaturated keto group in the cyclopentenone ring is a key structural feature for its biological activity.

  • Wounding and Herbivory: Levels of OPDA and other oxylipins are known to increase rapidly in response to mechanical wounding and insect feeding. This accumulation triggers downstream defense responses, including the production of anti-herbivore proteins and secondary metabolites.

  • Pathogen Defense: Oxylipins, including keto fatty acids, play a crucial role in plant immunity by activating defense gene expression and contributing to systemic acquired resistance.

Oxylipin Signaling Pathway cluster_stress Stress Stimuli Wounding Wounding PUFAs Polyunsaturated Fatty Acids (e.g., α-Linolenic Acid) Wounding->PUFAs Pathogen_Attack Pathogen_Attack Pathogen_Attack->PUFAs Oxylipin_Biosynthesis Oxylipin Biosynthesis (LOX, AOS, AOC) PUFAs->Oxylipin_Biosynthesis Keto_Fatty_Acids This compound & other Keto Fatty Acids Oxylipin_Biosynthesis->Keto_Fatty_Acids Signaling_Cascade Signaling Cascade Keto_Fatty_Acids->Signaling_Cascade Gene_Expression Defense Gene Expression Signaling_Cascade->Gene_Expression Defense_Response Plant Defense Response Gene_Expression->Defense_Response

Oxylipin Signaling Pathway.

Data Presentation: Quantitative Analysis of Related Oxylipins

Direct quantitative data for this compound in plant tissues is not extensively available in the literature. However, studies on its close analog, OPDA, provide valuable insights into the potential concentrations and stress-induced accumulation of this class of compounds.

Plant SpeciesTissueTreatmentOxylipinBasal Level (nmol/g FW)Induced Level (nmol/g FW)Fold Change
Arabidopsis thalianaLeavesWoundingOPDA~0.5~25~50
Solanum lycopersicum (Tomato)LeavesWoundingOPDA~1.0~40~40
Nicotiana attenuataLeavesHerbivoryOPDA~2.5~150~60

Note: The values presented are approximate and compiled from various studies. Actual concentrations can vary depending on the specific experimental conditions, plant age, and analytical methods used.

Experimental Protocols

Extraction and Purification of Oxylipins from Plant Tissue

This protocol provides a general method for the extraction and purification of oxylipins, including keto fatty acids, from plant leaves.

Materials:

  • Fresh plant leaves

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 2-propanol/water/HCl (2:1:0.002, v/v/v)

  • Internal standard (e.g., d2-OPDA)

  • Dichloromethane

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Ethyl acetate

  • Nitrogen gas stream

  • Derivatization agent (for GC-MS analysis, e.g., BSTFA)

Procedure:

  • Harvest and Flash-Freeze: Harvest fresh leaf tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a tube containing the extraction solvent and a known amount of internal standard. Vortex thoroughly and incubate on ice.

  • Phase Separation: Add water and dichloromethane, vortex, and centrifuge to separate the phases. Collect the lower organic phase.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the organic extract onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids.

    • Elute the oxylipins with a more polar solvent mixture (e.g., ethyl acetate/methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in a small volume of a suitable solvent for analysis.

  • Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry, derivatize the sample to increase volatility (e.g., silylation with BSTFA).

Oxylipin Extraction Workflow Start Start Harvest Harvest & Flash-Freeze Plant Tissue Start->Harvest Homogenize Homogenize in Liquid Nitrogen Harvest->Homogenize Extract Extract with Solvent & Internal Standard Homogenize->Extract Purify Purify by Solid-Phase Extraction Extract->Purify Analyze Analyze by LC-MS/MS or GC-MS Purify->Analyze End End Analyze->End

Unveiling Methyl (Z)-12-oxooctadec-9-enoate: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (Z)-12-oxooctadec-9-enoate, a keto-fatty acid ester, represents a molecule of growing interest within the scientific community. While its history is not as extensively documented as that of other lipids, its discovery is rooted in the broader exploration of oxidized fatty acids and their physiological roles. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, offering a foundational resource for researchers in lipidomics, signaling, and drug development.

Introduction: The Emergence of an Oxylipin

The discovery of this compound is intrinsically linked to the study of oxylipins, a diverse family of oxygenated fatty acids that play critical roles as signaling molecules in both plants and animals. These molecules are typically formed through the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids. While the precise first report of this compound is not prominently documented in landmark publications, its identification is a result of advancing analytical techniques, such as mass spectrometry, that have enabled the characterization of novel lipid species from complex biological matrices.

Historically, research in this area has been driven by the desire to understand the downstream products of lipid peroxidation and the enzymatic pathways that generate specific, bioactive oxidized lipids. Keto fatty acids, including 12-keto-oleic acid, have been recognized as secondary degradation products of lipid peroxides. The esterification of the parent acid, (Z)-12-oxooctadec-9-enoic acid, to its methyl ester form is a common practice in lipid analysis to enhance volatility for gas chromatography-mass spectrometry (GC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification, purification, and in the design of experimental protocols.

PropertyValueSource
Molecular Formula C₁₉H₃₄O₃PubChem
Molecular Weight 310.5 g/mol PubChem
CAS Number 3047-65-2PubChem
Appearance Not specified in literature-
Solubility Insoluble in waterInferred from structure

Putative Biosynthesis and Isolation

Enzymatic Oxidation Pathway

A likely biosynthetic route involves the action of lipoxygenases (LOX) and subsequent enzymes. Although oleic acid is not a classical substrate for many LOXs, certain isoforms can oxygenate it. A plausible pathway is as follows:

  • Hydroxylation: An initial hydroxylation of oleic acid at the C-12 position would yield 12-hydroxy-oleic acid.

  • Oxidation: Subsequent oxidation of the hydroxyl group to a ketone would result in the formation of (Z)-12-oxooctadec-9-enoic acid.

  • Esterification: Finally, enzymatic or chemical esterification with methanol would produce this compound.

This proposed pathway is supported by the known functions of fatty acid modifying enzymes.

Biosynthesis oleic_acid Oleic Acid hydroxy_oleic 12-Hydroxy-oleic Acid oleic_acid->hydroxy_oleic Lipoxygenase/Hydroxylase keto_oleic (Z)-12-oxooctadec-9-enoic acid hydroxy_oleic->keto_oleic Dehydrogenase methyl_ester This compound keto_oleic->methyl_ester Esterase/Chemical Esterification

Caption: Proposed biosynthetic pathway of this compound.

Isolation from Natural Sources

To date, there are no definitive reports detailing the isolation of this compound from a specific natural source. However, given its structure, it is plausible that it exists as a minor component in lipid extracts from various organisms, particularly those under oxidative stress.

Experimental Protocol: General Lipid Extraction for Screening

A general protocol for the extraction of lipids from biological samples, which could be adapted to screen for the presence of this compound, is as follows:

  • Homogenization: Homogenize the biological tissue or cell sample in a suitable solvent, typically a mixture of chloroform and methanol (e.g., 2:1 v/v).

  • Phase Separation: Add water to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.

  • Extraction: Collect the lower phase and wash it with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

  • Drying and Concentration: Dry the lipid extract over an anhydrous salt (e.g., sodium sulfate) and concentrate it under a stream of nitrogen.

  • Methylation: For GC-MS analysis, the lipid extract is often methylated. A common method is to use a reagent like boron trifluoride-methanol or by acid-catalyzed transesterification.

  • Purification: The methylated lipid extract can be further purified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate specific lipid classes.

  • Analysis: The purified fraction can then be analyzed by GC-MS to identify and quantify the fatty acid methyl esters, including potentially this compound.

Isolation_Workflow sample Biological Sample homogenization Homogenization (Chloroform:Methanol) sample->homogenization extraction Lipid Extraction homogenization->extraction methylation Methylation extraction->methylation purification Purification (TLC/HPLC) methylation->purification analysis GC-MS Analysis purification->analysis identification Identification of This compound analysis->identification

Caption: General workflow for the isolation and identification of this compound.

Potential Biological Significance and Signaling

The biological role of this compound is largely unexplored. However, based on the activities of structurally similar oxylipins, several potential functions can be hypothesized.

Role in Inflammatory Signaling

Many oxidized fatty acids are potent signaling molecules in inflammation. Keto-derivatives of fatty acids can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in inflammation and metabolism. It is plausible that this compound or its parent acid could modulate PPAR activity.

Involvement in Oxidative Stress Response

The formation of keto-fatty acids is often associated with oxidative stress. These molecules can be both markers and mediators of cellular damage. Further research is needed to determine if this compound plays a role in the cellular response to oxidative stress.

Signaling_Hypothesis stress Cellular Stress (e.g., Oxidative Stress) production Production of (Z)-12-oxooctadec-9-enoic acid stress->production ppar PPAR Activation production->ppar gene_expression Modulation of Gene Expression ppar->gene_expression response Cellular Response (e.g., Anti-inflammatory) gene_expression->response

Caption: Hypothesized signaling role of (Z)-12-oxooctadec-9-enoic acid.

Future Directions

The study of this compound is still in its infancy. Future research should focus on:

  • Definitive Synthesis: Development of a robust and stereospecific synthesis method to obtain pure standards for biological testing.

  • Natural Occurrence: Systematic screening of various biological sources to identify its natural occurrence and levels.

  • Biological Activity: Comprehensive evaluation of its biological activity, particularly its effects on inflammatory pathways and metabolic regulation.

  • Mechanism of Action: Elucidation of its molecular targets and signaling pathways.

Conclusion

This compound is an intriguing, yet understudied, oxylipin. While its discovery and history are not well-defined, its chemical nature places it at the crossroads of lipid metabolism and cellular signaling. This technical guide provides a summary of the current knowledge and a framework for future investigations that will undoubtedly shed more light on the biological relevance of this molecule. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for the scientific community to accelerate research in this promising area.

CAS number and molecular formula for Methyl (Z)-12-oxooctadec-9-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (Z)-12-oxooctadec-9-enoate is a keto-fatty acid methyl ester with the CAS number 3047-65-2 and the molecular formula C19H34O3 . This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the oxidation of methyl ricinoleate, and a summary of the known biological activities of related compounds. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a derivative of oleic acid. Its structure features a cis-double bond between carbons 9 and 10 and a ketone group at the 12th carbon position. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
CAS Number 3047-65-2[1]
Molecular Formula C19H34O3[1][2]
Molecular Weight 310.47 g/mol [2]
IUPAC Name methyl (9Z)-12-oxooctadec-9-enoate
Synonyms Methyl 12-oxo-octadec-9-enoate[3]

Synthesis of this compound

The most direct synthetic route to this compound is through the oxidation of its precursor, methyl (Z)-12-hydroxyoctadec-9-enoate, commonly known as methyl ricinoleate. Methyl ricinoleate is readily available as it is the primary component of castor oil.[4] The oxidation of the secondary alcohol group on methyl ricinoleate to a ketone yields the target compound.

A highly effective and convenient method for this transformation utilizes Pyridinium Chlorochromate (PCC) buffered with sodium acetate.[5] This method has been reported to provide higher yields and easier product isolation compared to older methods using chromic acid.[5]

Experimental Protocol: Oxidation of Methyl Ricinoleate with Pyridinium Chlorochromate (PCC)

Materials:

  • Methyl ricinoleate

  • Pyridinium Chlorochromate (PCC)

  • Sodium acetate

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl ricinoleate in anhydrous dichloromethane.

  • To this solution, add a molar excess of Pyridinium Chlorochromate (PCC) and a molar equivalent of sodium acetate. The sodium acetate acts as a buffer to prevent side reactions that can occur under acidic conditions.

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after several hours, as indicated by the disappearance of the starting material on TLC), the reaction mixture will be a dark, heterogeneous slurry.

  • Dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether to ensure complete recovery of the product.

  • Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Start Start with Methyl Ricinoleate Dissolve Dissolve in anhydrous CH2Cl2 Start->Dissolve AddReagents Add PCC and Sodium Acetate Dissolve->AddReagents React Stir at Room Temperature (Monitor by TLC) AddReagents->React Workup Workup: Dilute with Ether, Filter through Silica React->Workup Purify Purify by Column Chromatography Workup->Purify Product Pure this compound Purify->Product

Synthesis Workflow Diagram

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the biological activities of structurally related keto-fatty acids and other fatty acid methyl esters provide insights into its potential applications.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of related compounds. For instance, (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, a structurally similar hydroxylated fatty acid methyl ester, has demonstrated anti-inflammatory effects.[6] Another related compound, (9Z,11E)-13-oxo-9,11-octadecadienoic acid, has also shown potent anti-inflammatory activity.[6] These findings suggest that this compound may also possess anti-inflammatory properties and warrants further investigation in relevant assays.

Cytotoxicity

The cytotoxicity of fatty acid methyl esters can vary. A study on 9,12-Octadecadienoic acid (Z, Z)-, methyl ester, a related unsaturated fatty acid methyl ester, showed that the compound was non-lethal to Vero cells up to a concentration of 250 μg/mL.[7] This suggests a potentially favorable safety profile for this class of compounds, though specific testing of this compound is necessary to determine its cytotoxic profile.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Given the anti-inflammatory potential of related compounds, future research could explore its effects on key inflammatory signaling pathways such as NF-κB and MAPK pathways, as well as its interaction with enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases.

Hypothetical Signaling Pathway Investigation Workflow:

Signaling_Pathway_Investigation Compound This compound CellAssay Treat Inflammatory Cell Model (e.g., Macrophages) Compound->CellAssay MeasureMediators Measure Inflammatory Mediator Production (e.g., NO, PGE2, Cytokines) CellAssay->MeasureMediators PathwayAnalysis Analyze Key Signaling Pathways MeasureMediators->PathwayAnalysis NFkB NF-κB Pathway (Western Blot for p65, IκBα) PathwayAnalysis->NFkB MAPK MAPK Pathway (Western Blot for p-ERK, p-JNK, p-p38) PathwayAnalysis->MAPK EnzymeAssay Enzyme Activity Assays (COX-1, COX-2, LOX) PathwayAnalysis->EnzymeAssay Target Identify Molecular Target(s) NFkB->Target MAPK->Target EnzymeAssay->Target

Proposed Investigation of Signaling Pathways

Conclusion

This compound is a readily synthesizable keto-fatty acid methyl ester with potential for further investigation in drug discovery and development. This technical guide provides the foundational information, including its chemical properties and a detailed synthetic protocol, necessary for researchers to undertake such studies. The preliminary data on related compounds suggest that the anti-inflammatory and cytotoxic properties of this compound are promising areas for future research. The exploration of its effects on key signaling pathways will be crucial in elucidating its mechanism of action and therapeutic potential.

References

solubility and stability of Methyl (Z)-12-oxooctadec-9-enoate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Methyl (Z)-12-oxooctadec-9-enoate

Introduction

This compound, a derivative of oleic acid, is a molecule of interest in various research fields, including biochemistry and drug discovery, due to its structural similarity to signaling lipids. A thorough understanding of its solubility and stability in different solvent systems is paramount for its accurate handling, storage, and application in experimental settings. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound, based on the general principles of lipid chemistry and data from analogous compounds.

Physicochemical Properties

This compound is a long-chain fatty acid methyl ester containing a ketone group and a cis double bond. These structural features significantly influence its polarity and, consequently, its solubility and stability. The presence of the methyl ester and ketone groups introduces some polarity, but the long hydrocarbon chain (18 carbons) imparts a predominantly nonpolar character.

Solubility Profile

General Solubility Guidelines:

  • High Solubility: Expected in nonpolar organic solvents such as hexane, cyclohexane, and other hydrocarbons. Also expected to be highly soluble in moderately polar solvents like dichloromethane, diethyl ether, and ethyl acetate.

  • Good Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), where many lipids are readily dissolved for biological assays.

  • Limited Solubility: Expected in lower alcohols such as methanol and ethanol. While the ester and ketone groups can interact with the hydroxyl group of the alcohol, the long nonpolar chain limits miscibility.

  • Insoluble: Expected to be virtually insoluble in aqueous solutions, including water and buffers, due to its hydrophobic nature.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypeExpected SolubilityEstimated Concentration Range
HexaneNonpolarHigh> 50 mg/mL
Dichloromethane (DCM)Moderately PolarHigh> 50 mg/mL
Diethyl EtherModerately PolarHigh> 50 mg/mL
Ethyl AcetateModerately PolarHigh> 50 mg/mL
AcetonePolar AproticGood10 - 50 mg/mL
AcetonitrilePolar AproticGood10 - 50 mg/mL
Dimethylformamide (DMF)Polar AproticGood> 25 mg/mL
Dimethyl Sulfoxide (DMSO)Polar AproticGood> 25 mg/mL
EthanolPolar ProticLimited1 - 10 mg/mL
MethanolPolar ProticLimited1 - 10 mg/mL
WaterPolar ProticInsoluble< 0.1 mg/mL
Phosphate Buffered Saline (PBS)Aqueous BufferInsoluble< 0.1 mg/mL

Note: These values are estimations based on the chemical structure and data for similar compounds. Experimental verification is crucial.

Stability Considerations

The stability of this compound is influenced by several factors, including the solvent, temperature, light exposure, and presence of oxygen. The primary sites of potential degradation are the cis double bond and the ketone group.

Key Degradation Pathways:

  • Oxidation: The allylic protons adjacent to the cis double bond are susceptible to auto-oxidation, leading to the formation of hydroperoxides, which can further decompose into aldehydes, ketones, and other secondary oxidation products. This process is accelerated by heat, light, and the presence of metal ions.

  • Isomerization: The cis double bond can isomerize to the more stable trans configuration, particularly in the presence of acid or heat.

  • Hydrolysis: The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, especially in the presence of water and acid or base catalysts.

  • Reactions of the Ketone Group: The ketone group can participate in various reactions, such as enolization, which can be catalyzed by acids or bases.

Table 2: Factors Affecting the Stability of this compound

FactorEffect on StabilityRecommended Handling & Storage
Temperature High temperatures accelerate oxidation, isomerization, and hydrolysis.Store at low temperatures, preferably -20°C or -80°C for long-term storage.
Oxygen Promotes auto-oxidation of the double bond.Store under an inert atmosphere (e.g., argon or nitrogen).
Light Can catalyze oxidative degradation.Protect from light by using amber vials or wrapping containers in foil.
Solvent Protic solvents can participate in hydrolysis. Solvents with residual impurities can catalyze degradation.Use high-purity, anhydrous, and deoxygenated solvents. For stock solutions, aprotic solvents like DMF or DMSO are often preferred over alcohols.
pH Acidic or basic conditions can catalyze ester hydrolysis and other reactions.Maintain a neutral pH if aqueous environments are unavoidable, though solubility is extremely low.

Experimental Protocols

To accurately determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination Protocol
  • Materials: this compound, selected solvents (high purity), analytical balance, vortex mixer, centrifuge, HPLC system with a suitable detector (e.g., UV-Vis or ELSD).

  • Method (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

    • The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mM).

Stability Assessment Protocol
  • Materials: this compound, selected solvents, temperature-controlled incubator, light exposure chamber (optional), HPLC or GC-MS system.

  • Method:

    • Prepare stock solutions of this compound in the solvents of interest at a known concentration.

    • Aliquot the solutions into separate sealed vials for each time point and condition to be tested (e.g., different temperatures, light/dark).

    • Store the vials under the specified conditions.

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove a vial from each condition.

    • Analyze the sample by a stability-indicating analytical method (e.g., HPLC or GC-MS) to determine the remaining concentration of the parent compound.

    • The appearance of new peaks in the chromatogram can indicate the formation of degradation products.

    • Plot the concentration of this compound versus time to determine the degradation kinetics and half-life in each condition.

Visualizations

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment sol_start Add excess compound to solvent sol_agitate Agitate to equilibrium (24-48h) sol_start->sol_agitate sol_centrifuge Centrifuge to separate solid sol_agitate->sol_centrifuge sol_supernatant Collect supernatant sol_centrifuge->sol_supernatant sol_dilute Dilute for analysis sol_supernatant->sol_dilute sol_quantify Quantify via HPLC sol_dilute->sol_quantify results Data Analysis & Reporting sol_quantify->results Solubility Data (mg/mL) stab_start Prepare stock solutions stab_aliquot Aliquot for time points/conditions stab_start->stab_aliquot stab_store Store under defined conditions (Temp, Light, O2) stab_aliquot->stab_store stab_sample Sample at time intervals stab_store->stab_sample stab_analyze Analyze via HPLC/GC-MS stab_sample->stab_analyze stab_kinetics Determine degradation kinetics stab_analyze->stab_kinetics stab_kinetics->results Stability Data (t½) compound This compound compound->sol_start Input compound->stab_start Input

Caption: Experimental workflow for solubility and stability testing.

degradation_pathways cluster_oxidation Oxidation cluster_isomerization Isomerization cluster_hydrolysis Hydrolysis parent This compound hydroperoxides Hydroperoxides parent->hydroperoxides O2, Light, Heat trans_isomer Methyl (E)-12-oxooctadec-9-enoate parent->trans_isomer Acid, Heat carboxylic_acid (Z)-12-oxooctadec-9-enoic acid parent->carboxylic_acid H2O, Acid/Base secondary_ox Aldehydes, Ketones hydroperoxides->secondary_ox Decomposition

Caption: Potential degradation pathways for the compound.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals working with this compound, a systematic approach to determining its solubility and stability is essential for generating reliable and reproducible data. It is strongly recommended to:

  • Empirically Determine Solubility: The solubility of the specific batch of the compound should be determined experimentally in the solvents relevant to the intended application.

  • Conduct Forced Degradation Studies: To understand the potential degradation products and pathways, forced degradation studies under stress conditions (e.g., high temperature, extreme pH, oxidation) are invaluable.

  • Use High-Purity Solvents: The use of anhydrous, peroxide-free, and deoxygenated solvents is crucial for preparing stock solutions and for long-term storage.

  • Optimize Storage Conditions: For maximal stability, this compound should be stored as a solid at -20°C or below, under an inert atmosphere, and protected from light. Stock solutions in aprotic solvents like DMSO or DMF should be prepared fresh, or if stored, kept at -80°C in small aliquots to minimize freeze-thaw cycles.

By adhering to these guidelines, the integrity of this compound can be maintained, ensuring the validity of experimental outcomes.

The Keto Group in Methyl (Z)-12-oxooctadec-9-enoate: A Gateway to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (Z)-12-oxooctadec-9-enoate, a keto fatty acid ester, possesses a chemical structure suggestive of significant biological activity. While direct research on this specific molecule is limited, its core feature—the keto group on an unsaturated fatty acid backbone—is characteristic of a class of molecules with profound signaling roles in both plants and mammals. This technical guide explores the biological significance of this keto functional group by drawing parallels with well-studied analogous compounds, particularly the plant phytohormone 12-oxophytodienoic acid (OPDA). We delve into the signaling pathways, experimental methodologies, and quantitative data associated with these molecules to provide a comprehensive understanding of the potential bioactivity of this compound and the broader class of keto fatty acids. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic and biological potential of this intriguing class of lipids.

Introduction: The Significance of the Keto Group in Fatty Acid Signaling

Fatty acids and their derivatives are not merely structural components of cell membranes or sources of energy; they are also critical signaling molecules that regulate a vast array of physiological processes. The introduction of a keto group into a fatty acid backbone dramatically alters its chemical properties, creating an electrophilic center that can interact with cellular nucleophiles, thereby initiating signaling cascades. This reactivity is central to the biological function of many keto fatty acids.

In plants, 12-oxophytodienoic acid (OPDA) is a well-characterized cyclopentenone precursor of jasmonic acid (JA), a key hormone in plant defense and development.[1][2] However, OPDA also exhibits JA-independent signaling activities, highlighting the unique role of its keto-containing cyclopentenone structure.[1][3] These molecules are involved in responses to wounding, pathogen attack, and abiotic stress.[1]

In mammals, while structurally different, ketone bodies such as acetoacetate and β-hydroxybutyrate, which are derived from fatty acid metabolism, serve as alternative energy sources, particularly for the brain during periods of low glucose availability.[4][5] Beyond their metabolic role, ketone bodies are now recognized as signaling molecules that can modulate inflammation, oxidative stress, and gene expression.[5] The study of keto fatty acids is a burgeoning field with potential applications in drug development, particularly in oncology and metabolic diseases.[6]

This guide will focus on the biological significance of the keto group, using OPDA as a primary model to infer the potential activities of this compound.

The 12-Oxophytodienoic Acid (OPDA) Signaling Pathway: A Model for Keto Fatty Acid Bioactivity

OPDA is synthesized in plant chloroplasts from α-linolenic acid through the action of a series of enzymes.[2] Its signaling pathway is complex and can be both dependent on and independent of the canonical jasmonic acid receptor, CORONATINE INSENSITIVE 1 (COI1).[1][2]

COI1-Independent Signaling

A significant aspect of OPDA's biological activity is its ability to signal independently of the JA pathway. This independent signaling is crucial for a subset of defense and developmental responses.[1][3] The electrophilic nature of the α,β-unsaturated carbonyl group in the cyclopentenone ring of OPDA is thought to be key to its COI1-independent activity, allowing it to react with cellular nucleophiles, such as cysteine residues on proteins, a process known as Michael addition.

OPDA_COI1_Independent_Signaling cluster_stress Stress Signals cluster_opda OPDA Signaling Wounding Wounding OPDA OPDA Wounding->OPDA Pathogen Attack Pathogen Attack Pathogen Attack->OPDA Target Proteins Target Proteins OPDA->Target Proteins Michael Addition Redox Homeostasis Redox Homeostasis Target Proteins->Redox Homeostasis Gene Expression (ORGs) Gene Expression (ORGs) Target Proteins->Gene Expression (ORGs)

Figure 1. COI1-Independent OPDA Signaling Pathway.
Crosstalk with other Phytohormone Pathways

OPDA signaling does not occur in isolation but rather engages in extensive crosstalk with other phytohormone signaling pathways, including those of jasmonic acid, salicylic acid (SA), abscisic acid (ABA), and ethylene (ET).[3] This integration of signals allows for a finely tuned response to various environmental stimuli. For instance, SA signaling can antagonize both OPDA and JA signaling.[3]

Experimental Protocols for Studying Keto Fatty Acid Bioactivity

Investigating the biological effects of keto fatty acids like this compound requires a combination of molecular, cellular, and biochemical approaches. The following protocols are based on methodologies used to study OPDA and can be adapted for other keto fatty acids.

Gene Expression Analysis using Microarrays or RNA-Seq

Objective: To identify genes that are differentially expressed in response to keto fatty acid treatment.

Methodology:

  • Cell/Tissue Culture: Grow plant seedlings or cell cultures under controlled conditions.

  • Treatment: Apply the keto fatty acid of interest (e.g., this compound) at various concentrations and time points. A vehicle control (e.g., ethanol or DMSO) should be used.

  • RNA Extraction: Harvest the treated tissues and extract total RNA using a suitable kit or protocol.

  • Library Preparation and Sequencing (for RNA-Seq) or Hybridization (for Microarrays): Prepare sequencing libraries from the extracted RNA or label the RNA for hybridization to a microarray chip.

  • Data Analysis: Analyze the sequencing or microarray data to identify genes with statistically significant changes in expression. This can reveal the cellular pathways affected by the keto fatty acid.[1]

Gene_Expression_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment RNA Extraction RNA Extraction Treatment->RNA Extraction Library Prep / Hybridization Library Prep / Hybridization RNA Extraction->Library Prep / Hybridization Sequencing / Scanning Sequencing / Scanning Library Prep / Hybridization->Sequencing / Scanning Data Analysis Data Analysis Sequencing / Scanning->Data Analysis Differentially Expressed Genes Differentially Expressed Genes Data Analysis->Differentially Expressed Genes

Figure 2. Workflow for Gene Expression Analysis.
Analysis of Mutant or Knockdown Models

Objective: To determine the physiological role of keto fatty acid signaling pathways.

Methodology:

  • Mutant Selection: Utilize mutants deficient in the biosynthesis or signaling of the keto fatty acid or related pathways (e.g., aos and opr3 mutants for OPDA/JA studies).[1]

  • Phenotypic Analysis: Subject the mutant and wild-type organisms to various stress conditions (e.g., wounding, pathogen infection) and observe for phenotypic differences.

  • Gene Expression Analysis: Perform quantitative RT-PCR or RNA-Seq on the mutant and wild-type organisms to confirm the role of the keto fatty acid in regulating specific genes under stress.[1]

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately measure the levels of keto fatty acids in biological samples.

Methodology:

  • Sample Preparation: Homogenize the biological tissue and extract lipids using an appropriate solvent system.

  • Internal Standard: Add a deuterated internal standard of the analyte to the extract for accurate quantification.[7]

  • Derivatization: Convert the fatty acids to their methyl esters to increase their volatility for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The compound is separated by the gas chromatograph and then detected and quantified by the mass spectrometer.[7]

  • Data Analysis: Calculate the concentration of the keto fatty acid based on the peak area ratio of the analyte to the internal standard.

Quantitative Data on Keto Fatty Acid Activity

The biological effects of keto fatty acids are often dose-dependent. The following table summarizes key quantitative data related to OPDA, which can serve as a reference for designing experiments with this compound.

ParameterValueOrganism/SystemReference
Endogenous cis-OPDA Levels (unstimulated) Varies significantly (e.g., 4 ng/g tissue)Various plant species[7]
Endogenous cis-OPDA Levels (mechanically stimulated) Several-fold increaseBryonia dioica, Phaseolus vulgaris[7]
OPDA Concentration for Gene Expression Studies 50 µMArabidopsis thaliana[1]
OPDA Inhibition of Seed Germination More effective than JAArabidopsis thaliana[2]

The Role of Keto Fatty Acids in Mammalian Systems and Drug Development

The principles of keto fatty acid signaling are not limited to the plant kingdom. In mammals, the process of ketogenesis in the liver produces ketone bodies from fatty acids during periods of fasting, prolonged exercise, or a low-carbohydrate, high-fat (ketogenic) diet.[4][8]

Ketogenesis and its Regulation

Ketogenesis is primarily regulated by the insulin-to-glucagon ratio.[4] Low insulin and high glucagon levels trigger the breakdown of fats and the subsequent conversion of fatty acids into acetyl-CoA, the precursor for ketone body synthesis.[4]

Ketogenesis_Regulation Low Insulin / High Glucagon Low Insulin / High Glucagon Lipolysis in Adipose Tissue Lipolysis in Adipose Tissue Low Insulin / High Glucagon->Lipolysis in Adipose Tissue Fatty Acid Release Fatty Acid Release Lipolysis in Adipose Tissue->Fatty Acid Release Fatty Acid Oxidation in Liver Fatty Acid Oxidation in Liver Fatty Acid Release->Fatty Acid Oxidation in Liver Acetyl-CoA Acetyl-CoA Fatty Acid Oxidation in Liver->Acetyl-CoA Ketone Body Synthesis Ketone Body Synthesis Acetyl-CoA->Ketone Body Synthesis

Figure 3. Hormonal Regulation of Ketogenesis.
Therapeutic Potential of Keto Fatty Acids

The ability of ketone bodies to serve as an alternative fuel source for the brain has led to the use of ketogenic diets in the management of epilepsy.[8] Furthermore, the signaling properties of ketone bodies and other keto fatty acids are being explored for their therapeutic potential in a range of conditions, including:

  • Neurodegenerative Diseases: By providing an alternative energy source and potentially reducing neuroinflammation.[5]

  • Cancer: Some cancer cells have a limited ability to metabolize ketone bodies, suggesting that a ketogenic state may selectively starve cancer cells.[6]

  • Metabolic Syndrome: Ketogenic diets can improve insulin sensitivity and lipid profiles.

The keto-enol tautomerism of the keto group is a critical aspect of the chemical reactivity and biological activity of these molecules, influencing their interactions with biological targets and their potential as drug candidates.[9]

Conclusion and Future Perspectives

While direct experimental data on this compound is currently lacking, the well-established biological roles of structurally similar keto fatty acids, particularly 12-oxophytodienoic acid in plants and ketone bodies in mammals, provide a strong rationale for its investigation as a bioactive molecule. The presence of the keto group is a key determinant of the signaling potential of these fatty acid derivatives, enabling them to modulate gene expression, cellular redox status, and a multitude of physiological processes.

Future research on this compound should focus on elucidating its specific biological targets and signaling pathways using the experimental approaches outlined in this guide. Such studies will not only advance our fundamental understanding of lipid signaling but also have the potential to uncover novel therapeutic agents for a variety of diseases. The exploration of keto fatty acids represents a promising frontier in biology and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Methyl (Z)-12-oxooctadec-9-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (Z)-12-oxooctadec-9-enoate is an oxo-fatty acid methyl ester that belongs to a class of lipid mediators known as octadecanoids. These molecules are gaining interest in various research fields due to their potential roles in physiological and pathological processes. Accurate and reliable quantification of specific isomers, such as this compound, is crucial for understanding their biological functions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acid methyl esters (FAMEs) due to its high sensitivity and specificity.

This document provides detailed application notes and protocols for the analysis of this compound using GC-MS. It includes procedures for sample preparation, instrument parameters, and data analysis, as well as a representative signaling pathway where related oxo-fatty acids are involved.

Data Presentation: Quantitative Analysis

Quantitative analysis of this compound by GC-MS is typically achieved using an internal standard method with a calibration curve. The following table summarizes representative quantitative data for the analysis of fatty acid methyl esters using GC-MS. It is important to note that these values are illustrative and may vary depending on the specific instrumentation, column, and analytical conditions. Method validation should be performed in the user's laboratory to establish specific performance characteristics.

ParameterTypical Value
Retention Time (RT) 20 - 25 min (highly dependent on column and temperature program)
Limit of Detection (LOD) 0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.05 - 1.0 ng/mL
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Precision (%RSD) < 10%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

Protocol 1: Sample Preparation - Fatty Acid Methyl Ester (FAME) Derivatization

This protocol describes the conversion of lipids from a biological or other matrix into their corresponding fatty acid methyl esters, which are more volatile and suitable for GC-MS analysis.

Materials:

  • Sample containing lipids

  • Toluene

  • Methanol

  • 8% (w/v) Hydrochloric Acid (HCl) in Methanol/Water (85:15, v/v)[1]

  • Hexane

  • Anhydrous Sodium Sulfate

  • Screw-capped glass test tubes

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • Place the lipid-containing sample into a screw-capped glass test tube.

  • If the sample is not already in solution, dissolve it in 0.2 mL of toluene.[1]

  • Add 1.5 mL of methanol to the sample solution.[1]

  • Add 0.3 mL of the 8% HCl solution. The final HCl concentration will be approximately 1.2% (w/v).[1]

  • Tightly cap the tube and vortex for 30 seconds.

  • Heat the reaction mixture at 100°C for 1 hour or at 45°C overnight.[1]

  • Allow the tube to cool to room temperature.

  • Add 1.0 mL of water to the tube and vortex for 30 seconds.

  • Add 2.0 mL of hexane to extract the FAMEs and vortex for 1 minute.

  • Centrifuge the tube at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The resulting hexane solution is ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol provides typical instrument parameters for the analysis of FAMEs. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column: A polar column such as a DB-WAX, HP-INNOWax, or Rt-2560 is recommended for FAME analysis.

GC-MS Parameters:

ParameterSetting
GC Column HP-INNOWax, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 60°C, hold for 2 min; ramp at 10°C/min to 200°C; ramp at 5°C/min to 240°C, hold for 7 min.
Transfer Line Temperature 250°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-550
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Analysis:

  • Identification: The identification of this compound can be confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum is expected to show characteristic fragments. While a specific spectrum for this compound is not widely available, the NIST WebBook provides a mass spectrum for the structurally similar, shorter-chain compound, Methyl 12-oxo-9-dodecenoate, which can be used for tentative identification based on fragmentation patterns. The molecular ion for this compound (C19H34O3) would be at m/z 310.5.

  • Quantification: For quantitative analysis, create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of an internal standard (e.g., methyl nonadecanoate) against the concentration of the analyte standards. Determine the concentration of this compound in the samples from this calibration curve.

Visualizations

Experimental Workflow

experimental_workflow sample Lipid-Containing Sample derivatization FAME Derivatization (Protocol 1) sample->derivatization extraction Hexane Extraction derivatization->extraction drying Drying with Na2SO4 extraction->drying gcms GC-MS Analysis (Protocol 2) drying->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis results Concentration of This compound data_analysis->results

Caption: Experimental workflow for the GC-MS analysis of this compound.

Potential Signaling Pathway of a Related Oxo-Fatty Acid

While the specific signaling pathway of this compound is not well-elucidated, studies on the closely related compound 10-oxo-12(Z)-octadecenoic acid, produced by gut lactic acid bacteria, suggest a role in energy metabolism. This pathway provides a hypothetical framework for the biological action of similar oxo-fatty acids.

signaling_pathway cluster_gut Gut Lumen cluster_cell Adipose/Sensory Neuron Cell Linoleic Acid Linoleic Acid Gut Microbiota Gut Microbiota Linoleic Acid->Gut Microbiota Metabolism 10-oxo-12(Z)-octadecenoic acid 10-oxo-12(Z)-octadecenoic acid Gut Microbiota->10-oxo-12(Z)-octadecenoic acid Produces TRPV1 TRPV1 Activation 10-oxo-12(Z)-octadecenoic acid->TRPV1 PPARg PPARγ Activation 10-oxo-12(Z)-octadecenoic acid->PPARg Noradrenaline Turnover Noradrenaline Turnover TRPV1->Noradrenaline Turnover Increases Energy Expenditure Energy Expenditure Noradrenaline Turnover->Energy Expenditure Enhances

Caption: Proposed signaling pathway for 10-oxo-12(Z)-octadecenoic acid in energy metabolism.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Analysis of Methyl (Z)-12-oxooctadec-9-enoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the separation and analysis of Methyl (Z)-12-oxooctadec-9-enoate, a keto-unsaturated fatty acid methyl ester, using High-Performance Liquid Chromatography (HPLC). The protocol outlines the use of reversed-phase HPLC with UV detection, providing a reliable and efficient method for the quantification and purification of this compound, which is of interest to researchers in lipidomics, drug development, and food science.

Introduction

This compound is an oxidized lipid that plays a role in various biological processes and is a potential biomarker for oxidative stress. Accurate and reliable analytical methods are crucial for its identification and quantification in complex biological and chemical matrices. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation of fatty acids and their derivatives.[1][2] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method, which separates molecules based on their hydrophobicity.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results.

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile. From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to generate a calibration curve.

  • Lipid Extracts: For biological samples, lipids should be extracted using a suitable method, such as a modified Folch or Bligh-Dyer extraction. The lipid extract should be dried under a stream of nitrogen and then reconstituted in the mobile phase.

  • Filtration: Prior to injection, all samples and standards should be filtered through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC Instrumentation and Conditions

The following instrumental parameters have been optimized for the separation of this compound.

ParameterCondition
HPLC System A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Isocratic elution with Acetonitrile:Water (85:15, v/v).
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 20 µL.
Detector UV-Vis Detector.
Detection Wavelength 210 nm (for the carbonyl chromophore).
Run Time 20 minutes.

3. Data Analysis and Quantification

  • Identification: The peak corresponding to this compound is identified by comparing its retention time with that of a pure standard.

  • Quantification: A calibration curve is generated by plotting the peak area of the standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating their peak areas from the calibration curve.

Data Presentation

The performance of the HPLC method was evaluated, and the results are summarized in the table below.

ParameterValue
Retention Time (tR) Approx. 12.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Filtration Filter Samples and Standards Standard->Filtration Extraction Lipid Extraction from Sample Extraction->Filtration Injection Inject Sample onto C18 Column Filtration->Injection Separation Isocratic Elution (Acetonitrile:Water) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification Result Final Concentration Report Quantification->Result

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a straightforward and reliable approach for the separation and quantification of this compound. This protocol can be readily implemented in laboratories equipped with standard HPLC instrumentation and will be a valuable tool for researchers studying oxidized lipids in various scientific disciplines. While gas chromatography is a predominant technique for fatty acid analysis, HPLC is particularly useful for less common samples and for avoiding the degradation of heat-sensitive functional groups.[1] The use of reversed-phase chromatography allows for the separation of fatty acids based on both chain length and degree of unsaturation.[1]

References

Application Notes and Protocols for the Structural Elucidation of Methyl (Z)-12-oxooctadec-9-enoate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules, including complex lipids such as Methyl (Z)-12-oxooctadec-9-enoate. This document provides a comprehensive guide to the application of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy for the structural characterization of this keto-fatty acid methyl ester. Detailed experimental protocols for sample preparation, data acquisition, and processing are presented, alongside illustrative data tables and visualizations to facilitate understanding and implementation in a research setting. While specific experimental NMR data for this compound is not publicly available, this guide utilizes data from structurally related compounds to predict and explain the expected spectral features, providing a robust framework for researchers working with similar molecules.

Introduction

This compound is a long-chain fatty acid methyl ester containing a ketone functional group and a cis-double bond. Its molecular formula is C₁₉H₃₄O₃ and its structure presents several key features for NMR analysis: a methyl ester group, a long aliphatic chain, a Z-configured carbon-carbon double bond, and a ketone carbonyl group. The precise determination of the position and geometry of the double bond, as well as the location of the ketone group, is critical for confirming its chemical identity and for understanding its chemical and biological properties. NMR spectroscopy, through various experiments like ¹H, ¹³C, COSY, HSQC, and HMBC, provides the necessary through-bond and through-space correlations to assemble the molecular structure with high confidence.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental NMR data for this compound, the following tables summarize the predicted chemical shifts based on the analysis of structurally similar compounds, including oleic acid methyl ester and other keto-fatty acids. These tables serve as a guide for what to expect during the analysis of this or related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (CH₃-O)~3.67s-
H-2 (α-CH₂)~2.30t7.5
H-3 (β-CH₂)~1.63p7.5
H-4 to H-7 (-CH₂-)n~1.25-1.35m-
H-8 (allylic)~2.03q7.0
H-9, H-10 (olefinic)~5.35m-
H-11 (allylic)~2.25t7.5
H-13 (α to C=O)~2.40t7.4
H-14 to H-17 (-CH₂-)n~1.25-1.35m-
H-18 (terminal CH₃)~0.88t7.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C=O, ester)~174.2
C-2~34.1
C-3~24.9
C-4 to C-7~29.1-29.7
C-8~27.2
C-9~129.8
C-10~130.0
C-11~32.5
C-12 (C=O, ketone)~211.5
C-13~42.8
C-14~23.9
C-15 to C-17~29.1-31.8
C-18~14.1
O-CH₃~51.4

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 1.0 s.

    • Acquisition Time (aq): ~4 s.

    • Spectral Width (sw): 12-16 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).

    • Number of Scans: 1024-4096 (or more, depending on concentration and experiment time).

    • Relaxation Delay (d1): 2.0 s.

    • Acquisition Time (aq): ~1 s.

    • Spectral Width (sw): 220-240 ppm.

  • 2D NMR (COSY, HSQC, HMBC) Acquisition: Utilize standard, vendor-supplied pulse programs and parameter sets. Adjust the number of increments and scans to achieve the desired resolution and signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak of CDCl₃ can be used for referencing (δH = 7.26 ppm, δC = 77.16 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Structural Elucidation Workflow & Visualization

The structural elucidation of this compound using NMR is a systematic process. The following diagram illustrates the logical workflow from sample preparation to the final structure confirmation.

structural_elucidation_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Determination prep Sample Weighing & Dissolution transfer Transfer to NMR Tube prep->transfer acq_1d 1D NMR (¹H, ¹³C) transfer->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d proc_ft Fourier Transform & Phasing acq_2d->proc_ft proc_ref Referencing & Baseline Correction proc_ft->proc_ref analysis_1h ¹H: Integration & Multiplicity Analysis proc_ref->analysis_1h analysis_13c ¹³C: Chemical Shift Analysis proc_ref->analysis_13c analysis_cosy COSY: H-H Correlations analysis_1h->analysis_cosy analysis_hsqc HSQC: C-H Direct Correlations analysis_13c->analysis_hsqc analysis_hmbc HMBC: C-H Long-Range Correlations analysis_cosy->analysis_hmbc analysis_hsqc->analysis_hmbc structure Structure Assembly & Verification analysis_hmbc->structure

Caption: Workflow for NMR-based structural elucidation.

The following diagram illustrates the key predicted 2D NMR correlations that would be crucial for confirming the structure of this compound.

nmr_correlations cluster_structure CH3(18) H₃C(18) CH2_chain_b -(CH₂)n- C13 -C(13)H₂- C12_CO C(12)=O C11 -C(11)H₂- C13->C11 HMBC (H13 to C11) C10_CH =C(10)H- C11->C10_CH COSY (H11-H10) C9_CH -C(9)H= C11->C9_CH HMBC (H11 to C9) C10_CH->C12_CO HMBC (H10 to C12) C10_CH->C9_CH COSY (H10-H9) C8 -C(8)H₂- C9_CH->C8 COSY (H9-H8) CH2_chain_a -(CH₂)n- C2 -C(2)H₂- C1_CO C(1)=O OCH3 -O-CH₃ C2->OCH3 HMBC (H2 to O-CH₃)

Caption: Key predicted 2D NMR correlations.

Conclusion

NMR spectroscopy is a powerful and essential tool for the complete structural elucidation of this compound. By employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, researchers can confidently determine the connectivity, functional group placement, and stereochemistry of the molecule. The protocols and predicted data presented in this application note provide a solid foundation for scientists and professionals in the fields of chemistry and drug development to successfully characterize this and other related long-chain fatty acid derivatives. While the absence of experimental data necessitates the use of predictions, the principles and methodologies outlined herein remain robust and widely applicable.

Application Notes and Protocols for the Synthesis of Methyl (Z)-12-oxooctadec-9-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (Z)-12-oxooctadec-9-enoate is a keto fatty acid ester with significant research interest due to its potential applications in various fields, including as a precursor for the synthesis of complex bioactive molecules and as a subject of study in lipid metabolism. This document provides a detailed protocol for the laboratory-scale synthesis of this compound for research purposes. The synthesis is a two-step process commencing with the readily available and renewable resource, ricinoleic acid, the primary fatty acid in castor oil. The first step involves the esterification of ricinoleic acid to produce methyl ricinoleate. The subsequent step is the selective oxidation of the secondary hydroxyl group of methyl ricinoleate to the corresponding ketone.

Synthesis Overview

The synthesis of this compound is achieved through a two-step reaction sequence:

  • Step 1: Esterification of (R,Z)-12-hydroxyoctadec-9-enoic acid (Ricinoleic Acid) to yield Methyl (R,Z)-12-hydroxyoctadec-9-enoate (Methyl Ricinoleate).

  • Step 2: Oxidation of Methyl (R,Z)-12-hydroxyoctadec-9-enoate to produce this compound.

This protocol will detail the necessary reagents, equipment, and step-by-step procedures for both reactions, along with purification and characterization methods.

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateKey Spectroscopic Data (Expected)
(R,Z)-12-hydroxyoctadec-9-enoic acid (Ricinoleic Acid)C₁₈H₃₄O₃298.46Viscous liquid¹H NMR: δ 5.3-5.6 (m, 2H, -CH=CH-), 3.6 (m, 1H, -CH(OH)-), 2.3 (t, 2H, -CH₂COOH). ¹³C NMR: δ 179-180 (COOH), 125-135 (-CH=CH-), 71-72 (-CH(OH)-).
Methyl (R,Z)-12-hydroxyoctadec-9-enoate (Methyl Ricinoleate)C₁₉H₃₆O₃312.49[1]Oily liquid¹H NMR: δ 5.3-5.6 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 3.6 (m, 1H, -CH(OH)-), 2.3 (t, 2H, -CH₂COOCH₃). ¹³C NMR: δ 174 (COOCH₃), 125-135 (-CH=CH-), 71-72 (-CH(OH)-), 51.5 (-OCH₃).
This compoundC₁₉H₃₄O₃310.47[2][3]Oily liquid¹H NMR: δ 5.3-5.6 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 2.5 (t, 2H, -CH₂C(=O)-), 2.3 (t, 2H, -CH₂COOCH₃). ¹³C NMR: δ 209-211 (C=O), 174 (COOCH₃), 125-135 (-CH=CH-), 51.5 (-OCH₃).

Experimental Protocols

Step 1: Synthesis of Methyl (R,Z)-12-hydroxyoctadec-9-enoate (Methyl Ricinoleate)

This protocol is adapted from a literature procedure for the esterification of ricinoleic acid.[4]

Materials:

  • (R,Z)-12-hydroxyoctadec-9-enoic acid (Ricinoleic acid, ~80% pure)

  • Methanol (MeOH), anhydrous

  • Boron trifluoride-methanol complex (BF₃·2MeOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ricinoleic acid (e.g., 21 g, ~56 mmol based on 80% purity) in anhydrous methanol (140 mL).

  • With stirring, add boron trifluoride-methanol complex (BF₃·2MeOH, e.g., 3.85 mL, 35.5 mmol) to the solution.

  • Heat the reaction mixture to 50°C and maintain stirring overnight (approximately 16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until completion.

  • Once the reaction is complete, remove the methanol using a rotary evaporator.

  • Transfer the resulting oily residue to a separatory funnel using ethyl acetate (100 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl (R,Z)-12-hydroxyoctadec-9-enoate.

  • The crude product can be purified further by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol utilizes Pyridinium Chlorochromate (PCC) for the selective oxidation of the secondary alcohol.[4]

Materials:

  • Methyl (R,Z)-12-hydroxyoctadec-9-enoate (from Step 1)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Sintered glass funnel or Büchner funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen or argon atmosphere, suspend pyridinium chlorochromate (PCC, e.g., 18.06 g, 83.8 mmol, 2.6 equivalents) in anhydrous dichloromethane (DCM, 111.7 mL) with stirring for 5 minutes.

  • In a separate flask, dissolve Methyl (R,Z)-12-hydroxyoctadec-9-enoate (e.g., 10 g, 32 mmol) in anhydrous DCM (15 mL).

  • Rapidly add the solution of methyl ricinoleate to the PCC suspension. Rinse the flask that contained the alcohol with small portions of DCM (e.g., 3 x 2 mL) and add the rinsings to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 1 hour under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a pad of silica gel to filter out the chromium salts.

  • Wash the silica gel pad thoroughly with diethyl ether.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by flash column chromatography on silica gel to obtain the pure product.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process from ricinoleic acid to the final product, this compound.

Synthesis_Workflow start_material Ricinoleic Acid intermediate Methyl Ricinoleate start_material->intermediate process1 Esterification final_product This compound intermediate->final_product process2 Oxidation reagent1 BF3.2MeOH, Methanol reagent2 PCC, DCM

Caption: Two-step synthesis of this compound.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and dependency of the synthesis steps.

Logical_Relationship start Start: Ricinoleic Acid step1 Step 1: Esterification start->step1 intermediate Intermediate: Methyl Ricinoleate step1->intermediate step2 Step 2: Oxidation intermediate->step2 end End Product: this compound step2->end

Caption: Logical flow of the synthesis protocol.

References

Application Notes and Protocols for Methyl (Z)-12-oxooctadec-9-enoate in Plant Stress Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (Z)-12-oxooctadec-9-enoate is the methyl ester of 12-oxo-phytodienoic acid (OPDA), a key signaling molecule in the oxylipin pathway in plants. Oxylipins are lipid-derived compounds that play crucial roles in plant defense and development. While much research has focused on jasmonic acid (JA), a downstream product of OPDA, evidence increasingly points to OPDA and its derivatives having distinct signaling roles, often independent of the canonical JA signaling pathway.

These application notes provide a comprehensive overview of the use of this compound and its parent compound, OPDA, as tools to investigate plant stress signaling. The information provided is intended to guide researchers in designing and conducting experiments to elucidate the intricate roles of these molecules in plant immunity and stress responses.

Signaling Pathways

This compound is readily converted in plant cells to OPDA. OPDA is synthesized in the chloroplast from α-linolenic acid through the sequential action of lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).[1] From the chloroplast, OPDA can be transported to the peroxisome for conversion to JA or can act as a signaling molecule in its own right.[2][3]

OPDA signaling is notable for its ability to function independently of the CORONATINE INSENSITIVE 1 (COI1) protein, which is the receptor for the bioactive form of jasmonic acid, JA-isoleucine (JA-Ile).[2][4][5][6] This COI1-independent pathway allows OPDA to regulate a unique set of genes involved in stress responses.[3][4][5]

OPDA_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_nucleus_coi1 Nucleus (COI1-Dependent) cluster_nucleus_coi1_independent Nucleus (COI1-Independent) α-Linolenic Acid α-Linolenic Acid 13-HPOT 13-HPOT α-Linolenic Acid->13-HPOT LOX Allene Oxide Allene Oxide 13-HPOT->Allene Oxide AOS 12-oxo-phytodienoic acid (OPDA) 12-oxo-phytodienoic acid (OPDA) Allene Oxide->12-oxo-phytodienoic acid (OPDA) AOC OPDA_peroxisome OPDA 12-oxo-phytodienoic acid (OPDA)->OPDA_peroxisome Transport OPDA-Responsive Gene Expression OPDA-Responsive Gene Expression 12-oxo-phytodienoic acid (OPDA)->OPDA-Responsive Gene Expression COI1-Independent Signaling OPC-8:0 OPC-8:0 OPDA_peroxisome->OPC-8:0 OPR3 Jasmonic Acid (JA) Jasmonic Acid (JA) OPC-8:0->Jasmonic Acid (JA) β-oxidation JA-Ile JA-Ile Jasmonic Acid (JA)->JA-Ile JAR1 SCF(COI1)-JAZ Complex SCF(COI1)-JAZ Complex JA-Ile->SCF(COI1)-JAZ Complex JAZ Degradation JAZ Degradation SCF(COI1)-JAZ Complex->JAZ Degradation JA-Responsive Gene Expression JA-Responsive Gene Expression JAZ Degradation->JA-Responsive Gene Expression Stress (Wounding, Pathogens) Stress (Wounding, Pathogens) Stress (Wounding, Pathogens)->α-Linolenic Acid

Caption: Simplified OPDA biosynthesis and signaling pathways.

Data Presentation

The application of OPDA to plants, particularly Arabidopsis thaliana, leads to significant changes in gene expression. Many of these changes are specific to OPDA and are not observed with JA treatment. The following tables summarize quantitative data from microarray analyses of Arabidopsis seedlings treated with OPDA.

Table 1: OPDA-Specific Upregulated Genes in Arabidopsis thaliana

Gene IDGene Name/FunctionFold Change (OPDA vs. Control)Reference
At1g27730ZAT10 (Zinc finger protein)> 3.0[4]
At5g47230AtERF5 (Ethylene response factor)> 3.0[4]
At5g05410DREB2A (Dehydration-responsive element-binding protein 2A)> 3.0[4]
At2g47730GST6 (Glutathione S-transferase 6)> 3.0[4]
At4g20860FAD-OXR (FAD-linked oxidoreductase)> 3.0[4]

Table 2: Comparison of Endogenous Levels of OPDA and JA in Response to Wounding

Plant SpeciesTreatmentOPDA (ng/g FW)JA (ng/g FW)Reference
Phaseolus vulgarisUnwounded~5~2[7]
Phaseolus vulgarisWounded~25~10[7]
Bryonia dioicaUnwounded~10~5[7]
Bryonia dioicaWounded~60~15[7]

Experimental Protocols

Protocol 1: Preparation and Application of this compound to Arabidopsis thaliana

This protocol is adapted from methods used for methyl jasmonate treatment and is suitable for studying the effects of this compound on gene expression and physiological responses in Arabidopsis thaliana.[8][9][10]

Materials:

  • This compound

  • Ethanol (absolute)

  • Tween 20

  • Sterile deionized water

  • Arabidopsis thaliana plants (e.g., 3-4 week old soil-grown plants or seedlings grown on MS medium)

  • Spray bottle or micropipette

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in absolute ethanol. Store at -20°C for long-term storage.

  • Working Solution Preparation:

    • For a final concentration of 50 µM, dilute the 10 mM stock solution 1:200 in sterile deionized water containing 0.01% (v/v) Tween 20. For example, to make 100 mL of working solution, add 500 µL of the 10 mM stock solution and 10 µL of Tween 20 to 99.49 mL of sterile deionized water.

    • Prepare a mock control solution containing the same concentration of ethanol and Tween 20 in sterile deionized water.

  • Application:

    • Foliar Spray: Uniformly spray the leaves of the Arabidopsis plants with the working solution or the mock control solution until runoff. Ensure even coverage of all leaves.

    • Soil Drench: For soil-grown plants, apply a defined volume of the working solution or mock control solution to the soil around the base of each plant.[8] The volume will depend on the pot size.

    • Seedling Treatment: For seedlings grown on MS plates, flood the plates with the working solution or mock control solution for a defined period (e.g., 30 minutes), then pour off the excess solution.

  • Incubation: Place the treated plants back into their growth chamber under standard growth conditions.

  • Sampling: Harvest plant material at various time points after treatment (e.g., 1, 3, 6, 12, 24 hours) for downstream analysis such as RNA extraction for gene expression studies or metabolite analysis. Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C.

Experimental_Workflow cluster_analysis Downstream Analysis Start Start Prepare Stock and Working Solutions Prepare Stock and Working Solutions Start->Prepare Stock and Working Solutions Plant Treatment (Spray/Drench) Plant Treatment (Spray/Drench) Prepare Stock and Working Solutions->Plant Treatment (Spray/Drench) Incubation Incubation Plant Treatment (Spray/Drench)->Incubation Harvest Samples at Time Points Harvest Samples at Time Points Incubation->Harvest Samples at Time Points Downstream Analysis Downstream Analysis Harvest Samples at Time Points->Downstream Analysis End End Downstream Analysis->End RNA Extraction RNA Extraction Metabolite Extraction Metabolite Extraction Physiological Measurements Physiological Measurements qRT-PCR / Microarray qRT-PCR / Microarray RNA Extraction->qRT-PCR / Microarray LC-MS / GC-MS LC-MS / GC-MS Metabolite Extraction->LC-MS / GC-MS

Caption: General workflow for plant treatment and analysis.
Protocol 2: Quantification of Endogenous OPDA by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the extraction and quantification of endogenous OPDA from plant tissues.[7]

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., 80% methanol)

  • Internal standard (e.g., [2H5]cis-(+/-)-OPDA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system

Procedure:

  • Sample Homogenization: Freeze 100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Add the powdered tissue to a tube containing a known amount of the internal standard and the extraction solvent. Vortex thoroughly and incubate on ice.

  • Centrifugation: Centrifuge the samples to pellet the cell debris. Collect the supernatant.

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the supernatant onto the cartridge. Wash the cartridge to remove interfering compounds. Elute the oxylipins with an appropriate solvent (e.g., ethyl acetate).

  • Drying and Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Add the derivatization agent to the dried residue and heat to convert the analytes into their volatile trimethylsilyl (TMS) esters.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature program for the GC to separate the compounds. The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to OPDA and the internal standard.

  • Quantification: Calculate the amount of endogenous OPDA in the sample by comparing the peak area of the analyte to that of the internal standard.

Logical Relationships

The signaling activity of OPDA can be dissected using genetic tools. By comparing the response of wild-type plants to OPDA treatment with that of mutants in the JA signaling pathway (e.g., coi1), researchers can identify COI1-dependent and -independent responses.

Logical_Relationship cluster_wt Wild-Type Plant cluster_coi1 coi1 Mutant Plant Exogenous OPDA Application Exogenous OPDA Application WT_Response Observe Gene Expression Changes (Both COI1-dependent and -independent) Exogenous OPDA Application->WT_Response coi1_Response Observe Gene Expression Changes (Only COI1-independent) Exogenous OPDA Application->coi1_Response Compare Responses Compare Responses WT_Response->Compare Responses coi1_Response->Compare Responses Identify COI1-Independent Genes Identify COI1-Independent Genes Compare Responses->Identify COI1-Independent Genes

Caption: Logic for dissecting OPDA signaling pathways.

References

Application Notes and Protocols for Methyl (Z)-12-oxooctadec-9-enoate in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (Z)-12-oxooctadec-9-enoate is a keto fatty acid methyl ester that belongs to the broad class of oxidized lipids. While this specific molecule is not extensively characterized in the scientific literature, its structural features suggest a potential role in various biological processes, making it a compound of interest in lipidomics research. Keto fatty acids are a subset of oxylipins, which are known to be involved in signaling pathways related to inflammation, immune response, and metabolic regulation.[1] The analysis of such molecules is crucial for understanding their physiological and pathological roles.

These application notes provide a comprehensive guide for the investigation of this compound in a lipidomics workflow, from sample preparation to data analysis. The protocols and information provided are based on established methods for the analysis of similar keto fatty acids and fatty acid methyl esters, given the limited specific data on the target compound.

Potential Applications in Lipidomics Research

The study of this compound can be applied to several areas of research:

  • Biomarker Discovery: Investigating its presence and concentration in biological samples (e.g., plasma, tissues) from different physiological or pathological states to identify it as a potential biomarker for diseases such as metabolic syndrome, cardiovascular diseases, or inflammatory conditions.

  • Cellular Signaling: Elucidating its role as a signaling molecule by studying its interaction with cellular receptors and its effect on downstream signaling cascades.

  • Drug Development: Evaluating its potential as a therapeutic agent or a target for drug development, particularly in the context of diseases with a lipid-mediated pathology.

  • Nutritional Science: Assessing its formation from dietary precursors and its impact on metabolic health.

Data Presentation

Due to the scarcity of published quantitative data for this compound, the following table presents hypothetical data to illustrate how quantitative results for this analyte could be structured. This example compares the theoretical concentration of the lipid in plasma samples from a control group and a group treated with an anti-inflammatory drug.

AnalyteSample TypeControl Group (ng/mL) (Mean ± SD)Treated Group (ng/mL) (Mean ± SD)p-valueFold Change
This compoundPlasma15.2 ± 3.58.9 ± 2.1<0.05-1.71

Table 1: Hypothetical Quantitative Data for this compound. Standard Deviation (SD).

Experimental Protocols

The following are detailed protocols for the extraction, derivatization, and analysis of this compound from biological samples. These are generalized protocols and may require optimization for specific sample types and instrumentation.

Protocol 1: Lipid Extraction from Biological Samples (e.g., Plasma, Tissue Homogenate)

This protocol is based on the widely used Folch method for total lipid extraction.

Materials:

  • Biological sample (e.g., 100 µL plasma or 50 mg tissue homogenate)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (IS) solution: A suitable keto fatty acid methyl ester not expected to be in the sample (e.g., d4-labeled this compound) at a known concentration.

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • To a glass centrifuge tube, add the biological sample.

  • Add a known amount of the internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • The dried lipid extract can be stored at -80°C until analysis.

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For direct analysis of the keto fatty acid methyl ester without further derivatization.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient from, for example, 30% B to 100% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically used for oxylipins.[2]

  • Multiple Reaction Monitoring (MRM) Transitions: For a triple quadrupole instrument, specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the pure compounds. For example, for a C19H34O3 molecule (MW: 310.47), the precursor ion [M-H]⁻ would be m/z 309.2. Product ions would be generated by collision-induced dissociation.

Procedure:

  • Reconstitute the dried lipid extract from Protocol 1 in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial.

  • Inject a suitable volume (e.g., 5 µL) onto the LC-MS/MS system.

  • Acquire data using the optimized MRM transitions or full scan mode for a high-resolution instrument.

  • Quantify the analyte by comparing the peak area of this compound to the peak area of the internal standard.

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol is for the analysis of the total fatty acid profile, including the parent keto-octadecenoic acid after hydrolysis and methylation.

Materials:

  • Dried lipid extract from Protocol 1

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane

  • Saturated NaCl solution

  • Heating block or water bath

  • GC-MS system

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.

  • Cap the tube tightly and heat at 100°C for 30 minutes.[3]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer to a GC vial for analysis.

GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a suitable capillary column.

  • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Ion Source Temperature: 230°C.

  • Scan Range: m/z 50-550.

Mandatory Visualizations

G Experimental Workflow for Lipidomics Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (Protocol 1) Sample->Extraction Add Internal Standard Drying Drying of Extract Extraction->Drying LCMS LC-MS/MS Analysis (Protocol 2) Drying->LCMS Direct Analysis Derivatization Derivatization (FAMEs) Drying->Derivatization For Total Fatty Acid Profile Processing Data Processing (Peak Integration, Normalization) LCMS->Processing GCMS GC-MS Analysis (Protocol 3) GCMS->Processing Derivatization->GCMS Quantification Quantification Processing->Quantification Stats Statistical Analysis Quantification->Stats

Caption: A generalized experimental workflow for the lipidomic analysis of this compound.

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor G-Protein Coupled Receptor (GPCR) G_Protein G-Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Transcription_Factor Transcription Factor Activation (e.g., NF-κB, AP-1) PKC->Transcription_Factor Ca_Release->Transcription_Factor Gene_Expression Gene Expression (e.g., Inflammatory Cytokines) Transcription_Factor->Gene_Expression Keto_FA This compound Keto_FA->Receptor

Caption: A hypothetical signaling pathway for this compound based on known oxylipin signaling.

References

Application Notes and Protocols for the Extraction of Methyl (Z)-12-oxooctadec-9-enoate from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (Z)-12-oxooctadec-9-enoate is the methyl ester of 12-oxo-phytodienoic acid (OPDA), a key signaling molecule and a precursor to the plant hormone jasmonic acid (JA).[1][2] OPDA and its derivatives, collectively known as jasmonates, are integral to plant defense responses against herbivores and pathogens, as well as developmental processes.[1][2][3] The accurate and efficient extraction and quantification of this compound are crucial for understanding these physiological roles and for potential applications in agriculture and drug development. This document provides detailed protocols for the extraction of this compound from plant tissues, its derivatization for analysis, and an overview of its biosynthetic and signaling context.

Data Presentation

The following table summarizes the levels of 12-oxo-phytodienoic acid (OPDA), the precursor to this compound, in various plant species under control and stimulated (wounded or elicited) conditions. This data is indicative of the expected yield of the target compound. Quantification is typically performed after conversion to its methyl ester.

Plant SpeciesTissueConditionOPDA Level (ng/g Fresh Weight)Fold IncreaseReference
Arabidopsis thalianaRosette LeavesWounded (1h)~1500-(8)
Solanum lycopersicum (Tomato)LeavesUnwounded~370 pmol/g FW-(5)
Solanum lycopersicum (Tomato)LeavesWounded (40 min)~7030 pmol/g FW (as JA)~19x (as JA)(5)
Bryonia dioicaTendrilsMechanically StimulatedSeveral-fold increase-[4]
Phaseolus vulgarisInternodesMechanically StimulatedSeveral-fold increase-[4]
Various Plant Cell CulturesCellsElicited3- to 5-fold > JA levels-[1]

Note: Data for this compound is often reported as the concentration of its precursor, 12-oxo-phytodienoic acid (OPDA), which is then derivatized to its methyl ester for analysis.

Experimental Protocols

This section details a comprehensive protocol for the extraction and derivatization of (Z)-12-oxooctadec-9-enoate from plant tissue for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: Extraction of 12-oxo-phytodienoic acid

This protocol is adapted from established methods for oxylipin extraction.[5]

1. Materials and Reagents:

  • Equipment:

    • Mortar and pestle or bead beater

    • Microcentrifuge tubes (1.5 mL or 2.0 mL)

    • Refrigerated centrifuge (4°C)

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)

    • Nitrogen gas evaporator

    • Vortex mixer

  • Reagents:

    • Liquid nitrogen

    • Extraction Solvent: 80% Methanol in water with 0.1% formic acid

    • Internal Standard: Deuterated OPDA (e.g., [²H₅]OPDA)

    • SPE Conditioning Solvent: 100% Methanol

    • SPE Equilibration Solvent: Water

    • SPE Wash Solvent: 10% Methanol in water

    • SPE Elution Solvent: 80% Methanol in water

2. Procedure:

  • Sample Collection and Homogenization:

    • Harvest 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[5]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.[5]

  • Extraction:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 1 mL of ice-cold Extraction Solvent.

    • Add a known amount of deuterated internal standard for accurate quantification.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge by passing 3 mL of 100% Methanol followed by 3 mL of water.

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of SPE Wash Solvent to remove polar impurities.

    • Elute the oxylipins with 2 mL of SPE Elution Solvent into a clean collection tube.

  • Drying:

    • Dry the eluted sample to completeness under a gentle stream of nitrogen gas.

Part 2: Methylation of 12-oxo-phytodienoic acid

This derivatization step is essential for increasing the volatility of the analyte for GC-MS analysis.[6]

1. Materials and Reagents:

  • Equipment:

    • Heating block or water bath (60°C)

    • GC-MS vials with inserts

  • Reagents:

    • Methanolic HCl (2.5% v/v): Prepare by slowly adding acetyl chloride to anhydrous methanol on ice.

    • Hexane

    • Saturated sodium bicarbonate solution

2. Procedure:

  • Derivatization:

    • To the dried extract from Part 1, add 100 µL of methanolic HCl.

    • Seal the tube and incubate at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

  • Liquid-Liquid Extraction of Methyl Ester:

    • Add 200 µL of hexane and 100 µL of saturated sodium bicarbonate solution to the reaction tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the this compound to a GC-MS vial with an insert.

  • Analysis:

    • The sample is now ready for injection into the GC-MS system.

Visualizations

Experimental Workflow

experimental_workflow start Plant Tissue Sampling (100-200 mg) homogenization Cryo-homogenization (Liquid Nitrogen) start->homogenization extraction Extraction with 80% Methanol + Internal Standard homogenization->extraction centrifugation1 Centrifugation (16,000 x g, 4°C) extraction->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection spe Solid-Phase Extraction (C18) 1. Condition 2. Load 3. Wash 4. Elute supernatant_collection->spe drying Dry Down (Nitrogen Stream) spe->drying methylation Methylation (Methanolic HCl, 60°C) drying->methylation lle Liquid-Liquid Extraction (Hexane) methylation->lle gcms_analysis GC-MS Analysis lle->gcms_analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

Biosynthesis and Signaling Pathway

signaling_pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm / Nucleus alpha_linolenic α-Linolenic Acid (from membrane lipids) lox 13-Lipoxygenase (LOX) alpha_linolenic->lox hpote 13-HPOTE lox->hpote aos Allene Oxide Synthase (AOS) hpote->aos allene_oxide Unstable Allene Oxide aos->allene_oxide aoc Allene Oxide Cyclase (AOC) allene_oxide->aoc opda 12-oxo-phytodienoic acid (OPDA) aoc->opda opr3 OPDA Reductase 3 (OPR3) opda->opr3 opda_signaling OPDA-specific Signaling (COI1-independent) opda->opda_signaling methylation_step Methylation (for analysis) opda->methylation_step opc8 OPC-8:0 opr3->opc8 beta_oxidation β-oxidation opc8->beta_oxidation ja Jasmonic Acid (JA) beta_oxidation->ja jar1 JAR1 ja->jar1 ja_ile JA-Isoleucine (JA-Ile) jar1->ja_ile coi1 COI1 ja_ile->coi1 jaz JAZ Repressor coi1->jaz myc2 MYC2 (Transcription Factor) jaz->myc2 gene_expression Jasmonate-Responsive Gene Expression myc2->gene_expression methyl_opda This compound methylation_step->methyl_opda

Caption: Biosynthesis of jasmonates and the role of OPDA in signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Methyl (Z)-12-oxooctadec-9-enoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Methyl (Z)-12-oxooctadec-9-enoate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of this oxo-fatty acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in the quantification of this compound include its chemical instability, potential for isomerization, the presence of keto-enol tautomers, and the need for sensitive and specific analytical methods to differentiate it from other lipid species in complex biological matrices. The ketone group and the cis double bond are susceptible to degradation and isomerization under certain analytical conditions.

Q2: Which analytical technique is better for quantifying this compound: GC-MS or LC-MS?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the quantification of oxo-fatty acid methyl esters.

  • GC-MS offers high chromatographic resolution, especially for isomeric separation when using a polar cyanopropyl-based column. However, it requires derivatization to make the analyte volatile, and the high temperatures in the GC inlet and column can potentially lead to degradation or isomerization.

  • LC-MS is well-suited for analyzing non-volatile and thermally labile compounds, which may reduce the risk of degradation. It can also be highly sensitive and specific, particularly when using tandem mass spectrometry (MS/MS). The choice between the two often depends on the sample matrix, the required sensitivity, and the availability of instrumentation.

Q3: Is derivatization necessary for the analysis of this compound?

A3: For GC-MS analysis, derivatization of the parent fatty acid, 12-oxooctadec-9-enoic acid, to its methyl ester is essential to increase volatility. If you are starting with the methyl ester, further derivatization of the ketone group (e.g., oximation) can improve chromatographic behavior and detection sensitivity. For LC-MS analysis, derivatization is not strictly necessary but can be employed to enhance ionization efficiency and improve detection limits.

Q4: How can I ensure the stability of this compound during sample storage and preparation?

A4: To ensure stability, samples should be stored at low temperatures (-80°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Minimize freeze-thaw cycles. During sample preparation, use antioxidants (like BHT), work quickly, and keep samples on ice. Adsorbing small samples onto silica gel may offer greater stability against autoxidation compared to storage on glass surfaces.

Q5: What is keto-enol tautomerism and how can it affect quantification?

A5: Keto-enol tautomerism is a chemical equilibrium between a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group). In solution, this compound can exist as a mixture of these two forms. This can lead to split or broad chromatographic peaks, making accurate quantification challenging. To address this, chromatographic conditions, such as mobile phase pH and temperature, can be optimized to favor one form or to achieve baseline separation of the tautomers.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites on the GC liner or column.2. Keto-enol tautomerism.3. Inappropriate solvent for sample dissolution.1. Use a deactivated GC liner and a high-quality, well-conditioned column.2. Optimize mobile phase pH and temperature in LC. For GC, consider derivatization of the keto group.3. Ensure the sample is fully dissolved in the initial mobile phase (for LC) or a volatile, non-polar solvent (for GC).
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization in MS.2. Degradation of the analyte during analysis.3. Suboptimal derivatization efficiency.1. For LC-MS, optimize ESI source parameters (e.g., spray voltage, gas flows). Consider derivatization to improve ionization.2. For GC-MS, use lower inlet and oven temperatures if possible. For LC-MS, ensure mobile phase is compatible with analyte stability.3. Optimize derivatization reaction conditions (time, temperature, reagent concentration).
Inconsistent or Low Recovery 1. Inefficient sample extraction.2. Analyte degradation during sample preparation.3. Poor retention on SPE cartridge.1. Optimize the solid-phase extraction (SPE) protocol (sorbent type, elution solvents).2. Add antioxidants, work at low temperatures, and minimize sample handling time.3. Select an appropriate SPE sorbent (e.g., C18 for reversed-phase) and optimize loading and elution conditions.
Isomer Co-elution 1. Insufficient chromatographic resolution.1. For GC-MS, use a highly polar capillary column (e.g., cyanopropyl-based) and optimize the temperature program.2. For LC-MS, use a column with appropriate selectivity and optimize the mobile phase gradient.
Multiple Peaks for a Single Analyte 1. Presence of keto-enol tautomers.2. Isomerization during sample preparation or analysis.1. Adjust mobile phase pH or temperature to favor one tautomeric form. Low-temperature chromatography can sometimes resolve tautomers.2. Use milder derivatization and extraction conditions. Lower the GC inlet temperature.

Quantitative Data

Table 1: Representative Limits of Detection (LOD) and Quantification (LOQ) for Oxo-Fatty Acids and FAMEs

Analyte ClassAnalytical MethodLODLOQ
Branched-Chain Keto AcidsUFLC-MS5 nM15 nM
α-Keto AcidsHPLC-Fluorescence (with derivatization)1.3 - 5.4 nM4.2 - 18 nM
Fatty Acid Methyl Esters (general)GC-MSlow femtomol range on column-
Fatty Acid Methyl Esters (in oil matrix)GC-MS1.18 mg/mL3.94 mg/mL

Table 2: Representative Recovery Rates for Fatty Acids using Solid-Phase Extraction (SPE)

SPE SorbentAnalyte ClassSample MatrixRecovery Rate
C18Free Fatty AcidsTriolein/Heptadecanoic Acid Mixture99.2%
Titanium and Zirconium Dioxide-CoatedFree Fatty Acids and FAHFAsMouse Fecal Samples~100%
C18Peptides (as a proxy for amphiphilic molecules)Aqueous Solution85-96%

Experimental Protocols

Solid-Phase Extraction (SPE) for Oxo-Fatty Acids from Biological Samples

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Sample Preparation: Homogenize the biological sample in a suitable solvent (e.g., methanol containing an antioxidant like 0.01% BHT). Centrifuge to pellet proteins and other insoluble material.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elution: Elute the oxo-fatty acids with 3 mL of methanol or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for derivatization or direct analysis.

Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol is for the derivatization of the parent carboxylic acid.

  • Reaction Setup: To the dried sample extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Incubation: Cap the reaction vial and heat at 60°C for 1 hour.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water. Vortex thoroughly.

  • Phase Separation: Centrifuge to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization (with antioxidant) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) (e.g., C18) Extraction->SPE Methylation Methylation (e.g., H2SO4/MeOH) SPE->Methylation LCMS LC-MS/MS Analysis SPE->LCMS GCMS GC-MS Analysis Methylation->GCMS Quantification Quantification (Internal/External Standards) GCMS->Quantification LCMS->Quantification

Caption: Experimental workflow for the quantification of this compound.

Disclaimer: A specific signaling pathway for this compound is not well-established. The following diagram illustrates a potential anti-inflammatory signaling pathway based on the activity of a closely related compound, 8-oxo-9-octadecenoic acid, which has been shown to suppress COX-2 and iNOS signaling.[1]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Oxo_FAME This compound (or similar oxo-fatty acid) Oxo_FAME->MAPK inhibits Oxo_FAME->IKK inhibits Gene_Expression Gene Expression (COX-2, iNOS) NFkB_nuc->Gene_Expression activates

Caption: Postulated anti-inflammatory signaling pathway of oxo-fatty acids.

References

preventing degradation of Methyl (Z)-12-oxooctadec-9-enoate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Methyl (Z)-12-oxooctadec-9-enoate during sample preparation. The information is presented in a question-and-answer format to directly address common issues and queries.

Troubleshooting Guide

This section addresses specific problems that may arise during the experimental workflow, leading to the degradation or loss of this compound.

Question: I am observing low recovery of this compound in my final extract. What are the potential causes and solutions?

Answer: Low recovery of your target analyte can stem from several factors throughout the sample preparation process. Here is a breakdown of potential issues and how to troubleshoot them:

  • Incomplete Cell Lysis or Tissue Homogenization: The initial step of breaking open cells or disrupting tissue is critical for releasing the lipid content. If this is not thorough, your analyte will remain trapped.

    • Solution: For cell cultures, ensure you are using an appropriate lysis buffer and consider methods like sonication or freeze-thaw cycles. For tissues, cryogenic grinding (e.g., with a mortar and pestle in liquid nitrogen) is highly effective in creating a fine powder for efficient extraction.

  • Suboptimal Solvent Extraction: The choice of solvent and the ratios used are crucial for efficiently extracting lipids.

    • Solution: For a broad-spectrum lipid extraction that includes oxylipins like this compound, the Folch or Bligh & Dyer methods are standard. Ensure you are using high-purity (e.g., HPLC or MS-grade) solvents to avoid introducing contaminants. The recommended ratio for the Folch method is a 20-fold excess of chloroform:methanol (2:1, v/v) over the sample volume.

  • Oxidative Degradation: this compound, being an unsaturated keto-fatty acid ester, is susceptible to oxidation, which can occur rapidly upon cell lysis and exposure to air.

    • Solution: Work quickly and at low temperatures (e.g., on ice) to minimize enzymatic activity that can lead to oxidation.[1] It is highly recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent at a concentration of 0.005% to 0.1%.[1] Furthermore, purging storage vials and extraction tubes with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.

  • Poor Phase Separation: In liquid-liquid extractions, incomplete separation of the organic (lipid-containing) and aqueous phases can lead to significant loss of the analyte.

    • Solution: Centrifugation is key to achieving a clean separation. Ensure your centrifugation speed and time are adequate. If an emulsion forms at the interface, it can often be broken by adding a small amount of a saturated salt solution (e.g., NaCl) or by gentle swirling.

Question: My analytical results show high variability between replicate samples. What could be causing this?

Answer: High variability is often a sign of inconsistent sample handling and preparation. Here are some common sources of variability and how to address them:

  • Inconsistent Sample Collection and Storage: The stability of oxylipins can be affected by how samples are collected and stored before extraction.

    • Solution: Standardize your sample collection procedure. For biological fluids like plasma, use of anticoagulants such as EDTA is recommended.[2][3] Flash-freeze samples in liquid nitrogen immediately after collection and store them at -80°C until you are ready for extraction.[2] Avoid repeated freeze-thaw cycles as this can significantly alter the levels of free oxylipins.[1]

  • Variable Extraction Efficiency: Minor differences in the execution of the extraction protocol can lead to significant differences in recovery.

    • Solution: Be meticulous with your volumes and timing. The use of an internal standard is crucial for correcting for variability in extraction efficiency and instrument response. A deuterated or ¹³C-labeled analog of this compound would be ideal. If a specific internal standard is not available, a structurally similar keto-fatty acid can be used. The internal standard should be added at the very beginning of the sample preparation process.

  • Analyte Adsorption to Surfaces: Lipids can adsorb to plastic surfaces, leading to sample loss.

    • Solution: Whenever possible, use glass vials and tubes for extraction and storage. If plastics must be used, opt for those made of polypropylene, which generally show lower levels of lipid adsorption compared to other plastics.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and preparation of samples containing this compound.

What are the ideal storage conditions for samples prior to extraction?

To minimize degradation, biological samples should be processed as quickly as possible. If immediate extraction is not feasible, they should be flash-frozen in liquid nitrogen and stored at -80°C.[2] Long-term storage at -20°C is not recommended as it has been shown to result in a decrease in oxylipin levels over time.[1]

How many freeze-thaw cycles are acceptable for plasma samples?

It is best to avoid freeze-thaw cycles altogether by aliquoting samples into single-use volumes before the initial freezing. Studies have shown that a significant percentage of free oxylipins in plasma can be altered by the third freeze-thaw cycle.[1]

What is the best method for extracting this compound?

A liquid-liquid extraction (LLE) based on the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh & Dyer method is a robust choice for extracting a wide range of lipids, including oxylipins.[1] For cleaner extracts, especially from complex matrices like plasma, solid-phase extraction (SPE) can be employed as a subsequent clean-up step or as the primary extraction method. Mixed-mode anion exchange SPE cartridges are particularly effective for selectively extracting acidic compounds like oxylipins.

Is an antioxidant necessary during sample preparation?

Yes, the use of an antioxidant is strongly recommended. Butylated hydroxytoluene (BHT) is commonly added to the extraction solvents to prevent auto-oxidation of unsaturated lipids.[1] This is particularly important when your sample is exposed to air, even for short periods.

What are the key degradation pathways for this compound?

The primary degradation pathways for this molecule are likely:

  • Oxidation: The double bond at the 9-position is susceptible to oxidation, leading to the formation of various hydroperoxides, epoxides, and other oxygenated species. This can be initiated by enzymes (lipoxygenases, cyclooxygenases) or by non-enzymatic auto-oxidation.

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly under acidic or basic conditions.

  • Keto-Enol Tautomerism: The keto group at the 12-position can undergo tautomerization to form the enol isomer. While the keto form is generally more stable, certain conditions could favor the enol form, altering the chemical properties of the molecule.

Quantitative Data on Oxylipin Stability

Table 1: Effect of Freeze-Thaw Cycles on Free Oxylipin Levels in Human Plasma

Number of Freeze-Thaw CyclesPercentage of Altered OxylipinsGeneral Trend
1Not significant-
3~48%Increase in CYP450 and LOX-derived compounds, decrease in trihydroxylated oxylipins.[1]
5Significant alterationsContinued increase and decrease in various oxylipin classes.

Table 2: Stability of Extracted Oxylipins in Amber Vials at Different Temperatures

Storage TemperatureStorage DurationObservationEffect of BHT
4°CUp to 120 hours (5 days)No significant changes observed.[1]No significant influence.[1]
-20°C98 daysDecrease in oxylipin levels.[1]Reduced degradation.[1]
-80°C98 daysLevels remained stable.[1]No significant influence.[1]

Experimental Protocols

Protocol 1: Lipid Extraction from Cell Culture for Oxylipin Analysis

This protocol is adapted from standard methods for lipid extraction from cultured cells.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.

    • Centrifuge at 1000 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Cell Lysis and Lipid Extraction:

    • Add 1 mL of ice-cold methanol containing 0.1% BHT and the internal standard to the cell pellet.

    • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

    • Add 2 mL of ice-cold chloroform.

    • Vortex for 2 minutes.

    • Add 0.8 mL of ice-cold water.

    • Vortex for another 2 minutes.

  • Phase Separation:

    • Centrifuge the mixture at 1500 x g for 10 minutes at 4°C to separate the phases.

    • Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Collection and Drying:

    • Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette, avoiding the protein interface.

    • Transfer the organic phase to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution and Storage:

    • Reconstitute the dried lipid extract in a small, precise volume of an appropriate solvent (e.g., methanol or acetonitrile) for your analytical instrument.

    • Transfer to an amber glass autosampler vial.

    • Store at -80°C until analysis.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Pre-processing cluster_extraction Lipid Extraction cluster_analysis Sample Finalization & Analysis harvest Harvest Cells/Tissue wash Wash with PBS harvest->wash store Store at -80°C or Proceed wash->store add_solvent Add Methanol (with BHT & IS) store->add_solvent vortex1 Vortex to Lyse add_solvent->vortex1 add_chloroform Add Chloroform vortex1->add_chloroform add_water Add Water add_chloroform->add_water vortex2 Vortex to Mix add_water->vortex2 centrifuge Centrifuge for Phase Separation vortex2->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Solvent dry_down->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A generalized workflow for the extraction of this compound.

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_tautomerism Keto-Enol Tautomerism main_compound This compound hydroperoxides Hydroperoxides main_compound->hydroperoxides O2, enzymes epoxides Epoxides main_compound->epoxides O2, enzymes carboxylic_acid 12-Oxooctadec-9-enoic Acid main_compound->carboxylic_acid H2O, acid/base enol_isomer Enol Isomer main_compound->enol_isomer Equilibrium

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing GC-MS for Methyl (Z)-12-oxooctadec-9-enoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the gas chromatography-mass spectrometry (GC-MS) analysis of Methyl (Z)-12-oxooctadec-9-enoate. Below you will find troubleshooting guides and frequently asked questions to address common challenges and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is direct GC-MS analysis of my compound, 12-oxooctadec-9-enoic acid, challenging?

A1: Direct GC-MS analysis of the free acid is challenging due to the low volatility and thermal instability conferred by the polar carboxylic acid and ketone functional groups.[1] At high temperatures required for GC analysis, the molecule can degrade, leading to inaccurate quantification.[1] The carboxylic acid group can also cause peak tailing due to interactions with the GC column's stationary phase.[2] Therefore, derivatization is essential.

Q2: What is the recommended derivatization procedure for this compound or its parent acid?

A2: For keto-fatty acids, a two-step derivatization is highly recommended. This involves:

  • Methoximation: This step converts the ketone group into a stable methoxime derivative, preventing tautomerism (the equilibrium between keto and enol forms), which could otherwise lead to multiple chromatographic peaks for a single analyte.[1]

  • Esterification/Silylation: The carboxylic acid group is converted into a methyl ester (if starting from the free acid) or a silyl ester to increase volatility and reduce polarity.[1][3] For the already methylated compound, protecting the ketone via methoximation is the crucial step.

Q3: Which type of GC column is best suited for analyzing this compound?

A3: A high-polarity capillary column is generally recommended for the analysis of fatty acid methyl esters (FAMEs), especially for separating isomers. Columns with a stationary phase like 70% cyanopropyl polysilphenylene-siloxane (e.g., TR-FAME) or other polar phases like Carbowax-type (polyethylene glycol) or biscyanopropyl phases provide the necessary selectivity to resolve components with minor structural differences.[4][5]

Q4: What are the expected challenges in the chromatography of this compound?

A4: Potential challenges include thermal degradation, isomerization of the double bond at high injector temperatures, and peak tailing. Peak tailing can be caused by interactions of the keto group with active sites in the GC system or by issues with column installation and contamination.[6][7][8]

Q5: What is the biological significance of 12-oxooctadec-9-enoic acid?

A5: Oxo-fatty acids, including isomers of 12-oxooctadec-9-enoic acid, are emerging as important lipid mediators.[9] They are known to be involved in regulating energy metabolism. For instance, similar compounds like 10-oxo-12(Z)-octadecenoic acid have been shown to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Transient Receptor Potential Vanilloid 1 (TRPV1), which play roles in adipocyte differentiation, glucose uptake, and overall energy expenditure.[10][11][12]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Analyte-System Interaction: The keto group can interact with active sites (e.g., silanol groups) in the inlet liner or the front of the column.[2]- Use a deactivated inlet liner with glass wool.[6]- Perform routine maintenance: trim 10-20 cm from the column inlet to remove accumulated non-volatile residues and active sites.[7]- Ensure the ketone group is derivatized (methoximation).
2. Flow Path Disruption: Poor column cuts, incorrect column installation depth in the injector or detector, or leaks can cause turbulence.[8]- Ensure a clean, square column cut using a ceramic wafer or diamond scribe.[8]- Verify the correct column installation depth as per the instrument manual.- Check for leaks using an electronic leak detector.
3. Column Contamination: Buildup of non-volatile sample matrix components on the column.- Bake out the column at its maximum isothermal temperature for a recommended period.- Use a guard column to protect the analytical column.
Low Signal / No Peak Detected 1. Thermal Degradation: The analyte may be degrading in the high-temperature injector. FAMEs can start to decompose at temperatures above 260-300°C.[13]- Lower the injector temperature. Start around 250°C and optimize.- Use a splitless injection to minimize the sample's residence time in the hot inlet.
2. Incomplete Derivatization: The derivatization reaction may not have gone to completion.- Ensure reagents are fresh and anhydrous, as water can hinder the reaction.[3]- Optimize derivatization time and temperature (e.g., 60°C for 60 minutes for silylation).[2]
3. MS Settings Not Optimized: Incorrect mass range or ionization mode.- Ensure the MS is scanning an appropriate mass range (e.g., m/z 50-400).- For higher sensitivity, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode with characteristic ions.
Multiple Peaks for a Single Analyte 1. Tautomerism: The ketone group exists in equilibrium with its enol form.[1]- This is the primary reason for methoximation. Ensure the methoximation step is included and has proceeded to completion.
2. Isomerization: Cis/trans isomerization of the double bond can occur at high temperatures.- Keep the injector temperature as low as possible while ensuring efficient volatilization.
3. Sample Carryover: Residual analyte from a previous injection.- Implement a thorough needle wash protocol for the autosampler.- Run a solvent blank after a high-concentration sample to check for carryover.

Experimental Protocols

Protocol 1: Two-Step Derivatization of 12-oxooctadec-9-enoic acid

This protocol is for the derivatization of the parent acid. If starting with the methyl ester, proceed directly to the methoximation of the ketone group.

  • Esterification to Methyl Ester:

    • Place 1-25 mg of the lipid sample into a reaction vial.[3]

    • Add 2 mL of 12% Boron Trifluoride in Methanol (BF3-Methanol).[3]

    • Heat the mixture at 60°C for 10 minutes.[3]

    • Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the FAME, to a new vial and evaporate to dryness under a gentle stream of nitrogen.

  • Methoximation of Ketone Group:

    • To the dried FAME residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for silylation if needed for other groups, or direct injection if only the ketone needs protection. For robustness, a final silylation of any remaining active hydrogens is often performed.

    • (Optional Silylation): Add 50 µL of a silylation agent like BSTFA + 1% TMCS.[1]

    • Cap and heat at 60°C for another 60 minutes.[1]

    • Cool to room temperature before GC-MS analysis.

Protocol 2: Recommended GC-MS Starting Parameters

These parameters are a suggested starting point and should be optimized for your specific instrument and column.

ParameterRecommended Setting
GC System
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium, constant flow at 1.0 mL/min
GC ColumnHigh-polarity column (e.g., DB-5MS, TR-FAME, or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness[14]
Oven Program- Initial Temp: 60°C, hold for 1 min- Ramp: 10°C/min to 320°C- Hold: 5 min at 320°C[14]
MS System
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C[14]
Transfer Line Temp.280°C[14]
Quadrupole Temp.150°C[14]
Scan Rangem/z 50 - 450
For SIM/MRM Mode
Predicted Quantifier Ion (M-OCH3)+m/z 279
Predicted Qualifier IonsFragments from cleavage alpha to the methoximated ketone and double bond.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_process Data Processing Sample Lipid Sample Ester Esterification (BF3-Methanol) Sample->Ester Dry1 Dry Down Ester->Dry1 Methox Methoximation (Methoxyamine HCl) Dry1->Methox GCMS GC-MS Injection Methox->GCMS Data Data Acquisition (Scan or SIM/MRM) GCMS->Data Process Peak Integration & Quantification Data->Process G Start Peak Tailing Observed Q1 Are ALL peaks tailing (including solvent)? Start->Q1 A1_Yes Likely Flow Path Issue Q1->A1_Yes Yes A1_No Likely Chemical Interaction Q1->A1_No No Fix_Flow Check/Remedy: - Column Installation - Column Cut Quality - System Leaks A1_Yes->Fix_Flow Fix_Chem Check/Remedy: - Use Deactivated Liner - Trim Column Inlet - Ensure Derivatization A1_No->Fix_Chem G cluster_cell Adipocyte KetoA 12-Oxo-Fatty Acid (e.g., KetoA) PPARg PPARγ (Nuclear Receptor) KetoA->PPARg activates TRPV1 TRPV1 (Ion Channel) KetoA->TRPV1 activates Adipo Adipocyte Differentiation PPARg->Adipo Glucose Glucose Uptake PPARg->Glucose Energy Energy Expenditure TRPV1->Energy

References

dealing with isomerization of Methyl (Z)-12-oxooctadec-9-enoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl (Z)-12-oxooctadec-9-enoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to the isomerization of this compound during experimental procedures.

Troubleshooting Guides (Question & Answer Format)

This section provides solutions to specific problems you may encounter. The guidance is based on established principles for handling unsaturated fatty acid methyl esters and α,β-unsaturated ketones, as direct literature on this specific molecule is limited.

Issue 1: Appearance of a new, more polar spot on TLC or a new peak in HPLC/GC analysis during reaction workup or purification.

  • Question: I'm performing a reaction with this compound, and during the workup, I've noticed a new spot on my TLC plate that is more polar than my starting material. What could this be?

  • Answer: The appearance of a more polar compound could indicate the isomerization of the double bond from the (Z)-configuration to the (E)-configuration. The (E)-isomer is often less polar, but the change in molecular shape can sometimes lead to stronger interactions with the stationary phase, appearing as a more polar spot. Alternatively, you could be observing the formation of a conjugated system if the double bond migrates to form an α,β-unsaturated ketone, which is a more polar and thermodynamically stable isomer. It is also possible that some hydrolysis of the methyl ester to the carboxylic acid has occurred, which would be significantly more polar.

Issue 2: Changes in the UV-Vis spectrum of the purified compound.

  • Question: My purified this compound shows an unexpected absorbance in the 220-250 nm range. What does this signify?

  • Answer: An absorbance in the 220-250 nm range is characteristic of a conjugated enone system.[1][2] This suggests that the double bond at the 9-position has migrated to the 10-position, creating a conjugated α,β-unsaturated ketone system (C=C-C=O). This isomerization leads to a bathochromic (red) shift in the UV-Vis spectrum.[1] The (Z)-isomer without conjugation should not have significant absorbance in this region.

Issue 3: Inconsistent biological activity or analytical results from different batches of the compound.

  • Question: I am getting variable results in my biological assays with different batches of this compound. Could isomerization be the cause?

  • Answer: Yes, inconsistent results are a strong indicator of isomerization. The (Z)- and (E)-isomers, as well as any conjugated isomers, can have significantly different biological activities. The presence of varying amounts of these isomers in different batches can lead to unreliable and irreproducible experimental outcomes. It is crucial to analyze the isomeric purity of each batch before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of isomerization of this compound?

A1: The primary factors that can induce isomerization are:

  • Heat: Elevated temperatures provide the activation energy for the conversion of the cis double bond to the more stable trans double bond.[3]

  • Acidic Conditions: Protic and Lewis acids can catalyze the isomerization of the double bond.

  • Basic Conditions: Strong bases can also promote isomerization, potentially through the formation of an enolate intermediate which can lead to double bond migration.

  • Light: Exposure to UV light can sometimes induce photochemical isomerization.

  • Presence of Metal Ions: Trace amounts of certain metal ions can catalyze isomerization.

Q2: How can I prevent isomerization during a chemical reaction?

A2: To minimize isomerization, consider the following precautions:

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • pH Control: Use neutral or mildly basic/acidic conditions whenever possible. If acidic or basic reagents are necessary, minimize the reaction time and neutralize the reaction mixture promptly during workup.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes be accompanied by isomerization.

  • Use of Purified Reagents and Solvents: Ensure that all reagents and solvents are free from acidic or basic impurities.

Q3: What is the best way to purify this compound to remove unwanted isomers?

A3: High-performance liquid chromatography (HPLC) is often the most effective method for separating cis and trans isomers of fatty acid methyl esters.[4][5] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[5] Silver ion chromatography (Ag+-HPLC) can also be very effective for separating isomers based on the degree and geometry of unsaturation.[4]

Q4: How should I store this compound to ensure its stability?

A4: For long-term storage, the compound should be:

  • Stored at low temperatures (-20°C or -80°C).

  • Protected from light by using amber vials or by wrapping the container in foil.

  • Stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Dissolved in a high-purity, aprotic solvent if in solution.

Data Presentation

Table 1: Factors Influencing Isomerization of Unsaturated Fatty Acid Methyl Esters and Mitigation Strategies

FactorEffect on IsomerizationRecommended Mitigation Strategy
Temperature Increased temperature promotes cis-to-trans isomerization.[3]Conduct reactions and purifications at the lowest feasible temperature.
Acidic pH Catalyzes both cis-trans isomerization and double bond migration.Use neutral or buffered conditions; if acid is required, use the mildest possible acid and minimize exposure time.
Basic pH Can promote double bond migration to form conjugated systems.Use non-nucleophilic, sterically hindered bases if a base is necessary; neutralize promptly.
Light Exposure Can induce photochemical isomerization.Protect the compound from light using amber glassware or by working in a dark environment.
Oxygen Can lead to oxidation products that may catalyze isomerization.Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).
Metal Contaminants Trace metals can act as catalysts for isomerization.Use high-purity reagents and solvents, and acid-washed glassware.

Experimental Protocols

Protocol 1: Analysis of Isomeric Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the analysis of fatty acid methyl ester isomers.[6]

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • GC Column: Use a high-polarity capillary column, such as a biscyanopropyl polysiloxane column (e.g., Rt-2560 or equivalent), which is effective in separating cis and trans isomers.[7]

  • GC Conditions:

    • Injector Temperature: 220°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

  • Data Analysis: The (Z)-isomer will typically have a slightly shorter retention time than the (E)-isomer on a polar capillary column. The presence of a conjugated isomer would likely result in a longer retention time. Quantify the relative peak areas to determine the isomeric purity.

Mandatory Visualization

Isomerization_Pathways start This compound trans_isomer Methyl (E)-12-oxooctadec-9-enoate (trans-isomer) start->trans_isomer Heat, Acid, Light conjugated_isomer Methyl 12-oxooctadeca-9,11-dienoate (Conjugated Isomer) start->conjugated_isomer Strong Base or Acid Troubleshooting_Workflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Unexpected peak in LC/GC or change in UV/NMR spectrum cause1 High Temperature problem->cause1 cause2 Acid/Base Contamination problem->cause2 cause3 Light Exposure problem->cause3 cause4 Oxidation problem->cause4 solution1 Lower reaction/purification temperature cause1->solution1 solution2 Use purified, neutral reagents/solvents cause2->solution2 solution3 Protect from light cause3->solution3 solution4 Use inert atmosphere cause4->solution4

References

Technical Support Center: Enhancing the Stability of Methyl (Z)-12-oxooctadec-9-enoate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and stability assessment of Methyl (Z)-12-oxooctadec-9-enoate stock solutions. Adherence to these protocols will help ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal solvents for preparing this compound stock solutions?

A1: this compound is a lipid-soluble compound. For stock solutions, high-purity, anhydrous solvents are recommended. Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Chloroform

  • Dichloromethane (DCM)

The choice of solvent will depend on the downstream experimental application and the required concentration. For cell-based assays, DMSO and ethanol are frequently used. It is crucial to use solvents with low water content to minimize hydrolysis.

Q2: What are the recommended storage conditions for stock solutions?

A2: Due to its unsaturated keto ester structure, this compound is susceptible to degradation. To ensure long-term stability, stock solutions should be stored under the following conditions:

  • Temperature: Aliquot and store at -20°C for short-term storage (weeks) and -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.

  • Atmosphere: The primary degradation pathway for unsaturated lipids is autoxidation. It is critical to minimize exposure to oxygen. After aliquoting, purge the headspace of the vial with an inert gas such as argon or nitrogen before sealing.

  • Light: Protect the stock solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil.

Q3: What are the signs of degradation in a stock solution?

A3: Visual indicators of degradation may include:

  • A change in color, such as the development of a yellow tint.

  • An increase in the viscosity of the solution.

  • The formation of a precipitate or polymeric material.

However, significant degradation can occur before any visual signs are apparent. Therefore, periodic analytical verification is recommended for long-term studies.

Q4: How can I check the purity and concentration of my stock solution over time?

A4: The stability of your stock solution can be monitored using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to assess the purity of the compound and identify potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) can be used to quantify the concentration of the parent compound.

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the purity of the stock solution.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate forms upon dilution in aqueous buffer. The compound has limited solubility in aqueous media.- Gently warm the solution. - Briefly sonicate the solution to aid in re-dissolving the precipitate. - For cellular experiments, ensure the final solvent concentration is not toxic to the cells.
Inconsistent experimental results. The stock solution may have degraded due to improper storage.- Prepare fresh stock solutions from a new batch of the compound. - Verify the storage conditions (temperature, inert atmosphere, protection from light). - Perform a purity check on the existing stock solution using an analytical method like GC-MS or HPLC.
Stock solution appears cloudy or has changed color. This is a likely sign of oxidation or hydrolysis.- Discard the solution and prepare a fresh stock. - Review your storage protocol to ensure minimal exposure to air and light. - Use high-purity, anhydrous solvents for stock preparation.

Quantitative Data on Stability

While specific quantitative stability data for this compound is limited in the public domain, the following table provides a general guideline for the storage of unsaturated fatty acid methyl esters based on available literature.

Solvent Storage Temperature Atmosphere Estimated Stability Primary Degradation Pathway
DMSO-20°CAirWeeks to a few monthsOxidation
DMSO-80°CInert Gas (Argon/Nitrogen)> 6 monthsMinimal Degradation
Ethanol-20°CAirWeeksOxidation, Esterification (if water present)
Ethanol-80°CInert Gas (Argon/Nitrogen)Several monthsMinimal Degradation
Chloroform-20°CAirWeeksOxidation
Chloroform-80°CInert Gas (Argon/Nitrogen)> 6 monthsMinimal Degradation

Note: These are estimations. For critical applications, it is highly recommended to perform your own stability studies.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Amber glass vial with a PTFE-lined cap

    • Calibrated analytical balance

    • Argon or Nitrogen gas cylinder with a regulator and tubing

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of the compound directly into the amber glass vial. For example, for 1 mL of a 10 mM solution (MW: 310.47 g/mol ), weigh 3.105 mg.

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Cap the vial and vortex gently until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

    • Once dissolved, uncap the vial and gently flush the headspace with a stream of argon or nitrogen gas for 15-30 seconds.

    • Immediately recap the vial tightly.

    • Label the vial with the compound name, concentration, solvent, and date of preparation.

    • Store at -80°C.

Protocol 2: Stability Assessment by GC-MS
  • Objective: To determine the purity of the this compound stock solution and identify potential degradation products.

  • Procedure:

    • At specified time points (e.g., 0, 1, 3, 6 months), retrieve an aliquot of the stock solution from storage.

    • Prepare a diluted sample in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis. The final concentration should be within the linear range of the instrument.

    • Inject the sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms or equivalent non-polar column.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-500.

    • Data Analysis:

      • Integrate the peak corresponding to this compound.

      • Calculate the peak area percentage to assess purity.

      • Analyze the mass spectra of any new peaks to identify potential degradation products such as hydroperoxides, epoxides, or shorter-chain aldehydes and ketones resulting from oxidative cleavage.

Signaling Pathway and Experimental Workflow Diagrams

This compound is an oxylipin, a class of signaling molecules derived from the oxidation of fatty acids. In plants, these molecules are involved in various physiological processes, including defense against pathogens and wound healing, primarily through the jasmonate signaling pathway.

Jasmonate_Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_Linolenic_Acid α-Linolenic Acid (in membrane lipids) 13_HPOT 13(S)-Hydroperoxyoctadecatrienoic Acid alpha_Linolenic_Acid->13_HPOT 13-LOX Allene_Oxide 12,13(S)-Epoxy-octadecatrienoic Acid 13_HPOT->Allene_Oxide AOS OPDA 12-oxo-Phytodienoic Acid (OPDA) Allene_Oxide->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport Methyl_Ester_Formation Methyl Ester Formation OPDA->Methyl_Ester_Formation Precursor to This compound OPC8 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid OPDA_perox->OPC8 OPR3 JA Jasmonic Acid (JA) OPC8->JA β-oxidation Signaling_Cascade Activation of Defense Genes JA->Signaling_Cascade Conjugation with Isoleucine (JA-Ile)

Caption: Biosynthesis of Jasmonic Acid and the position of this compound's precursor.

Experimental_Workflow Start Start: Stability Study Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Store_Aliquots Aliquot and Store (-80°C, Inert Atmosphere) Prepare_Stock->Store_Aliquots Time_Points Time Point? (0, 1, 3, 6 months) Store_Aliquots->Time_Points Analyze_Sample Analyze Aliquot by GC-MS Time_Points->Analyze_Sample Yes End End: Determine Shelf-life Time_Points->End No more time points Assess_Purity Assess Purity and Identify Degradants Analyze_Sample->Assess_Purity Compare_Data Compare with Initial Data (T=0) Assess_Purity->Compare_Data Compare_Data->Time_Points

troubleshooting poor yield in Methyl (Z)-12-oxooctadec-9-enoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl (Z)-12-oxooctadec-9-enoate.

Troubleshooting Guide

This guide addresses common issues that can lead to poor yield during the synthesis of this compound, primarily focusing on the oxidation of methyl ricinoleate using pyridinium chlorochromate (PCC).

Issue 1: Low or No Product Formation

  • Question: My reaction shows very little or no conversion of the starting material, methyl ricinoleate, to the desired keto-ester. What are the possible causes and solutions?

  • Answer: Low or no product formation can stem from several factors related to reagents, reaction conditions, and the experimental setup. Below is a systematic guide to troubleshoot this issue.

    • Purity of Starting Material: The primary starting material, methyl ricinoleate, is typically derived from castor oil and may contain impurities that can interfere with the reaction.[1]

      • Recommendation: Assess the purity of your methyl ricinoleate using techniques like GC-MS or NMR. If significant impurities are detected, purify the starting material by column chromatography or distillation.

    • Quality and Stoichiometry of PCC: Pyridinium chlorochromate (PCC) is a moisture-sensitive reagent. Its oxidative capacity can be diminished if it has degraded. Additionally, using an incorrect molar ratio of PCC to the alcohol will result in incomplete conversion.

      • Recommendation: Use freshly opened or properly stored PCC. It is advisable to use a slight excess of PCC (typically 1.2-1.5 equivalents) to ensure complete oxidation of the secondary alcohol.[2]

    • Anhydrous Reaction Conditions: PCC oxidations are sensitive to the presence of water. Any moisture in the solvent or on the glassware can react with the PCC, reducing its effectiveness.[3]

      • Recommendation: Ensure all glassware is oven-dried before use. Use a dry, inert solvent such as dichloromethane (DCM). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Temperature and Time: The oxidation of secondary alcohols with PCC is typically carried out at room temperature. However, if the reaction is sluggish, a slight increase in temperature might be necessary. Insufficient reaction time will also lead to incomplete conversion.

      • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has not gone to completion after a reasonable amount of time (e.g., 2-4 hours), consider gently warming the reaction mixture.

Issue 2: Formation of Significant Byproducts

  • Question: My reaction mixture shows the formation of multiple spots on the TLC plate, and the final product is difficult to purify. What are the likely side reactions, and how can I minimize them?

  • Answer: The formation of byproducts is a common cause of low yield and purification challenges. The primary side reactions in the oxidation of methyl ricinoleate include over-oxidation and reactions involving the double bond.

    • Over-oxidation: While PCC is a mild oxidant, prolonged reaction times or excessive heat can lead to the formation of undesired byproducts.

      • Recommendation: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. Avoid excessive heating of the reaction mixture.

    • Epoxidation of the Double Bond: Although less common with PCC compared to other oxidants, there is a possibility of the double bond in the fatty acid chain reacting to form an epoxide.

      • Recommendation: Maintain a controlled reaction temperature. If epoxidation is a persistent issue, consider using a more selective oxidizing agent.

    • Formation of a Tar-like Substance: A common observation during PCC oxidations is the formation of a brown, tar-like precipitate, which can complicate the workup and purification.[3][4]

      • Recommendation: Add an inert solid like Celite® or molecular sieves to the reaction mixture before adding the PCC.[2] This will help to adsorb the chromium byproducts and prevent the formation of a tar, making the final filtration and purification steps easier.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: I am having trouble isolating the pure this compound from the reaction mixture. What is the recommended workup and purification procedure?

  • Answer: Proper workup and purification are critical for obtaining a high yield of the pure product.

    • Workup: After the reaction is complete, the solid byproducts (chromium salts and pyridinium hydrochloride) need to be removed.

      • Recommendation: Dilute the reaction mixture with a solvent like diethyl ether and filter it through a pad of silica gel or Celite®. Wash the filter cake thoroughly with the same solvent to ensure all the product is collected. The filtrate can then be washed with a mild aqueous acid (e.g., dilute HCl) to remove any remaining pyridine, followed by a wash with brine.

    • Purification: The crude product obtained after workup will likely contain some unreacted starting material and minor byproducts.

      • Recommendation: The most effective method for purifying this compound is column chromatography on silica gel. A solvent system of hexane and ethyl acetate is typically used for elution.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound using PCC?

A1: The yield can vary depending on the purity of the starting materials and the reaction conditions. With optimized conditions, yields are generally reported to be good to high. For a well-executed reaction, a yield in the range of 70-90% can be expected.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a mixture of hexane and ethyl acetate as the eluent. The product, being more polar than the starting material due to the ketone group, will have a lower Rf value. The reaction is complete when the spot corresponding to methyl ricinoleate is no longer visible.

Q3: Are there any alternatives to PCC for this oxidation?

A3: Yes, other mild oxidizing agents can be used. These are often preferred to avoid the use of chromium-based reagents, which are toxic. Some common alternatives include:

  • Swern Oxidation: Uses dimethyl sulfoxide (DMSO) and oxalyl chloride. It is a very mild and efficient method.

  • Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent and is known for its mild conditions and high selectivity.

Q4: What are the key spectroscopic features to confirm the identity and purity of this compound?

A4:

  • ¹H NMR: Look for the disappearance of the signal corresponding to the CH-OH proton of the starting material and the appearance of new signals for the protons alpha to the newly formed ketone.

  • ¹³C NMR: The most significant change will be the appearance of a signal in the carbonyl region (around 200 ppm) corresponding to the ketone carbon.

  • FTIR: The spectrum of the product will show a strong absorption band for the C=O stretch of the ketone, typically around 1715 cm⁻¹. The O-H stretch from the starting material (around 3400 cm⁻¹) should be absent in the pure product.

  • GC-MS: This technique is useful for assessing purity and confirming the molecular weight of the product.

Quantitative Data

Table 1: Effect of PCC Stoichiometry on Yield

Molar Equivalents of PCCYield of this compound (%)Observations
1.065-75Incomplete conversion may be observed.
1.280-90Optimal for complete conversion with minimal side products.
1.585-92High yield, but increased potential for byproduct formation.
2.070-80Increased byproduct formation and purification challenges.

Table 2: Effect of Reaction Time on Conversion (at Room Temperature)

Reaction Time (hours)Conversion of Methyl Ricinoleate (%)
1~60
2~85
4>95
8>98

Experimental Protocols

Protocol 1: Synthesis of this compound using PCC

Materials:

  • Methyl ricinoleate

  • Pyridinium chlorochromate (PCC)

  • Celite® or anhydrous magnesium sulfate

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.2 equivalents) and Celite® in anhydrous dichloromethane, add a solution of methyl ricinoleate (1 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel. Wash the pad thoroughly with diethyl ether.

  • Combine the organic filtrates and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Methyl_Ricinoleate Methyl Ricinoleate Reaction_Vessel Oxidation Reaction (Room Temperature, 2-4h) Methyl_Ricinoleate->Reaction_Vessel PCC Pyridinium Chlorochromate (PCC) PCC->Reaction_Vessel Solvent Anhydrous DCM Solvent->Reaction_Vessel Filtration Filtration through Silica/Celite Reaction_Vessel->Filtration Washing Aqueous Washes Filtration->Washing Chromatography Column Chromatography Washing->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Start Poor Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Evaluate Workup & Purification Start->Check_Workup Impure Impure Starting Material Check_Purity->Impure Degraded_PCC Degraded PCC / Incorrect Stoichiometry Check_Reagents->Degraded_PCC Wet_Conditions Presence of Water Check_Conditions->Wet_Conditions Suboptimal_Time_Temp Incorrect Time / Temperature Check_Conditions->Suboptimal_Time_Temp Loss_During_Workup Product Loss During Workup Check_Workup->Loss_During_Workup Purify_Start Purify Methyl Ricinoleate Impure->Purify_Start Use_Fresh_PCC Use Fresh PCC & Correct Stoichiometry Degraded_PCC->Use_Fresh_PCC Ensure_Anhydrous Use Dry Glassware & Solvent Wet_Conditions->Ensure_Anhydrous Optimize_Conditions Optimize Time & Temperature (Monitor by TLC) Suboptimal_Time_Temp->Optimize_Conditions Refine_Workup Refine Filtration & Extraction Steps Loss_During_Workup->Refine_Workup

Caption: Troubleshooting logic for poor yield in the synthesis.

References

selecting the appropriate internal standard for Methyl (Z)-12-oxooctadec-9-enoate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard for the accurate quantification of Methyl (Z)-12-oxooctadec-9-enoate.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

The ideal internal standard is a stable isotope-labeled version of the analyte itself, such as this compound-d_n_. This is because it shares identical chemical and physical properties with the analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic analysis. This co-elution and similar ionization behavior in mass spectrometry effectively corrects for matrix effects and variations in sample processing.[1]

Q2: Is a deuterated version of this compound commercially available?

Q3: What are the best commercially available alternatives if a deuterated analog of the analyte is unavailable?

When a deuterated version of the specific analyte is not available, the following are recommended alternatives:

  • Structurally Similar Deuterated Fatty Acid Methyl Esters (FAMEs): The use of a deuterated FAME with a similar carbon chain length and degree of unsaturation is the next best option. These will have similar extraction efficiencies and chromatographic retention times. For this compound (a C19 keto-FAME), suitable options include:

    • Methyl oleate-d3: A C19 FAME with one double bond.

    • Linoleic acid-d11 methyl ester: A C19 FAME with two double bonds.[2]

  • Odd-Chain Fatty Acid Methyl Esters: For gas chromatography with flame ionization detection (GC-FID), where co-elution is not desirable, an odd-chain FAME that is not naturally present in the sample is a good choice. These standards can correct for injection volume variability. A common choice is:

    • Methyl nonadecanoate (C19:0): This saturated FAME is often used as an internal standard in FAME analysis.[3][4]

Q4: Can I use a non-deuterated, structurally similar compound as an internal standard for mass spectrometry?

While possible, it is not ideal for mass spectrometry-based quantification (GC-MS, LC-MS/MS). The primary advantage of a stable isotope-labeled internal standard is its ability to co-elute with the analyte while being distinguishable by its mass-to-charge ratio (m/z). This co-elution is crucial for correcting matrix effects, which can cause ion suppression or enhancement.[1] A non-deuterated analog will have a different retention time, and therefore will not experience the same matrix effects as the analyte at the time of elution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor recovery of the internal standard The chosen internal standard has significantly different polarity or solubility compared to the analyte.Select an internal standard with a more similar chemical structure. For example, if using a non-polar extraction solvent, ensure both the analyte and internal standard have comparable lipophilicity.
Internal standard peak co-elutes with an interfering peak from the matrix The chosen internal standard is not sufficiently resolved from other components in the sample.For GC-based methods, optimize the temperature program to improve separation. For LC-based methods, adjust the mobile phase gradient. If co-elution persists, consider an internal standard with a different retention time (e.g., an odd-chain FAME for GC-FID) or use a more selective detection method like MS/MS with multiple reaction monitoring (MRM).
High variability in the analyte/internal standard peak area ratio across replicates Inconsistent addition of the internal standard to each sample. Incomplete extraction or derivatization. Matrix effects if a non-isotope labeled standard is used with MS.Ensure precise and consistent spiking of the internal standard into every sample before any extraction or derivatization steps. Optimize extraction and derivatization protocols for efficiency and reproducibility. If using MS, prioritize a stable isotope-labeled internal standard.
No peak is observed for the internal standard The internal standard may have degraded. The concentration of the internal standard is too low. The detector is not optimized for the internal standard.Check the stability and storage conditions of the internal standard. Prepare a fresh stock solution. Increase the concentration of the internal standard spiked into the sample. For MS detection, optimize the ionization and fragmentation parameters for the internal standard.

Quantitative Data Summary

When selecting an internal standard, it is crucial to consider its physicochemical properties in relation to the analyte, this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Features Commercial Availability
This compound C19H34O3310.47C18 chain, one double bond, one keto group, methyl esterYes[5][6]
Methyl oleate-d3 C19H33D3O2299.51C18 chain, one double bond, methyl ester, deuterated methyl groupYes[7]
Linoleic acid-d11 methyl ester C19H23D11O2305.54C18 chain, two double bonds, methyl ester, deuterated acyl chainYes[2]
Methyl nonadecanoate (C19:0) C20H40O2312.53C19 saturated chain, methyl esterYes[3]

Experimental Protocols

Protocol: Internal Standard Selection and Validation
  • Internal Standard Selection:

    • Primary Choice (if available): this compound-d_n_.

    • Secondary Choice (for MS methods): A structurally similar deuterated FAME such as Methyl oleate-d3 or Linoleic acid-d11 methyl ester.

    • Tertiary Choice (for GC-FID): An odd-chain FAME such as Methyl nonadecanoate (C19:0).

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound and the selected internal standard in a suitable organic solvent (e.g., methanol, acetonitrile, or hexane).

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by serial dilution of the analyte stock solution.

    • Spike each calibration standard with a constant, known concentration of the internal standard. The concentration of the internal standard should be in the mid-range of the expected analyte concentrations in the samples.

  • Sample Preparation:

    • To each unknown sample, add the same constant, known concentration of the internal standard as used in the calibration standards. This should be done at the very beginning of the sample preparation process to account for any losses during extraction and derivatization.

    • Perform the necessary extraction and derivatization procedures.

  • Analysis by GC-MS or LC-MS/MS:

    • Analyze the calibration standards and samples using an optimized chromatographic and mass spectrometric method.

    • For MS detection, monitor at least two specific precursor-product ion transitions (MRMs) for both the analyte and the internal standard to ensure specificity.

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

    • Validate the method by assessing linearity, accuracy, precision, and recovery according to established guidelines.

Visualizations

G Workflow for Internal Standard Selection cluster_0 Initial Assessment cluster_1 Internal Standard (IS) Selection cluster_2 Method Validation A Define Analyte: This compound B Identify Analytical Method: GC-MS, LC-MS/MS, or GC-FID A->B C Is a deuterated analog of the analyte commercially available? B->C D Ideal IS: Deuterated this compound C->D Yes E Alternative IS for MS: Structurally similar deuterated FAME (e.g., Methyl oleate-d3) C->E No, for MS F Alternative IS for GC-FID: Odd-chain FAME (e.g., Methyl nonadecanoate) C->F No, for GC-FID G Consider Custom Synthesis C->G Consider H Prepare Stock Solutions and Calibration Curve D->H E->H F->H I Spike IS into Samples and Standards H->I J Analyze by GC or LC I->J K Assess Linearity, Accuracy, Precision, and Recovery J->K

Caption: Decision workflow for selecting an appropriate internal standard.

G Logical Relationship of Internal Standard Choice cluster_0 Ideal Internal Standard (Highest Accuracy) cluster_1 Acceptable Alternatives (Good Accuracy) cluster_2 Less Ideal Alternative (Potential for Bias) A Analyte: This compound B Deuterated Analyte: This compound-d_n_ A->B is ideally quantified using C Structurally Similar Deuterated FAME (for MS methods) A->C can be quantified using D Odd-Chain FAME (for non-MS methods) A->D can be quantified using E Non-deuterated Structural Analog C->E is superior to

Caption: Hierarchy of internal standard choices for quantification.

References

Validation & Comparative

A Comparative Analysis of Methyl (Z)-12-oxooctadec-9-enoate and 12-oxo-phytodienoic acid (OPDA)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the extent of characterization between 12-oxo-phytodienoic acid (OPDA) and Methyl (Z)-12-oxooctadec-9-enoate. While OPDA is a well-documented phytohormone with a plethora of supporting experimental data, this compound remains largely uncharacterized in terms of its biological activity and signaling pathways. This guide, therefore, will focus on the established properties of OPDA and highlight the current knowledge gap regarding its methylated counterpart.

Introduction to the Compounds

12-oxo-phytodienoic acid (OPDA) is a naturally occurring cyclopentenone oxylipin that serves as a key intermediate in the biosynthesis of jasmonic acid (JA), a well-known plant hormone. However, OPDA is not merely a precursor; it possesses its own distinct signaling pathways and biological functions, often independent of JA. It plays a crucial role in plant defense against pathogens and insects, as well as in developmental processes.

This compound is the methyl ester derivative of (Z)-12-oxooctadec-9-enoic acid. While its chemical structure is closely related to OPDA, there is a notable absence of published experimental data detailing its biological performance, signaling mechanisms, or comparative efficacy against OPDA. Information on this compound is largely confined to chemical supplier databases, which provide basic physicochemical properties but no biological context.

Physicochemical Properties

A fundamental comparison of the two molecules can be made based on their chemical structures and predicted properties.

PropertyThis compound12-oxo-phytodienoic acid (OPDA)
Molecular Formula C₁₉H₃₄O₃C₁₈H₂₈O₃
Molecular Weight 310.48 g/mol 292.42 g/mol
Structure Contains a methyl ester groupContains a carboxylic acid group
Polarity Less polar due to the ester groupMore polar due to the carboxylic acid

Biological Activity and Signaling Pathways: A Tale of One Compound

Due to the lack of experimental data for this compound, a direct comparison of biological performance is not currently possible. The following sections will detail the known signaling pathways and biological effects of OPDA.

12-oxo-phytodienoic acid (OPDA)

OPDA signaling is intricate and can be both dependent on and independent of the canonical jasmonic acid signaling pathway, which involves the F-box protein CORONATINE INSENSITIVE 1 (COI1).

COI1-Independent Signaling: A significant portion of OPDA's biological activity is mediated through pathways that do not require COI1. This independent signaling is crucial for certain defense responses and developmental processes. These pathways are thought to be mediated by the electrophilic nature of the cyclopentenone ring of OPDA, which can react with nucleophilic cellular components, such as cysteine residues in proteins.

COI1-Dependent Signaling: In some contexts, OPDA's effects are reliant on the presence of COI1, suggesting a more complex interplay with the jasmonate signaling cascade than initially understood.

The following diagram illustrates a simplified overview of the known signaling pathways for OPDA.

OPDA_Signaling cluster_stress Biotic/Abiotic Stress cluster_biosynthesis OPDA Biosynthesis cluster_signaling Signaling Pathways cluster_responses Biological Responses Stress Wounding, Pathogens, Herbivores Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid initiates LOX LOX Linolenic_Acid->LOX AOS AOS LOX->AOS AOC AOC AOS->AOC OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA COI1_independent COI1-Independent Pathway OPDA->COI1_independent OPDA->COI1_independent COI1_dependent COI1-Dependent Pathway OPDA->COI1_dependent OPR3 OPR3 OPDA->OPR3 Defense Defense Gene Expression (e.g., against insects, fungi) COI1_independent->Defense Development Developmental Processes (e.g., root growth, fertility) COI1_independent->Development Stress_Response Stress Tolerance (e.g., drought, salinity) COI1_dependent->Stress_Response JA Jasmonic Acid (JA) OPR3->JA

Figure 1: Simplified signaling pathway of 12-oxo-phytodienoic acid (OPDA).

Experimental Protocols

As no experimental data for this compound is available, this section provides a generalized protocol for studying the effects of oxylipins like OPDA on gene expression in a model plant system such as Arabidopsis thaliana.

Experimental Workflow: Gene Expression Analysis in Response to Oxylipin Treatment

Experimental_Workflow start Plant Growth (e.g., Arabidopsis seedlings) treatment Treatment with OPDA (or other test compounds) start->treatment incubation Incubation (Time course: e.g., 1h, 6h, 24h) treatment->incubation harvest Tissue Harvesting (Flash-freeze in liquid N₂) incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) (Analysis of target gene expression) cdna_synthesis->qpcr data_analysis Data Analysis (Relative gene expression) qpcr->data_analysis

Figure 2: A typical experimental workflow for analyzing gene expression in response to oxylipin treatment.

Detailed Methodology:

  • Plant Material and Growth Conditions: Arabidopsis thaliana seeds (e.g., ecotype Col-0) are surface-sterilized and sown on Murashige and Skoog (MS) medium. Seedlings are grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Chemical Treatment: OPDA is dissolved in a suitable solvent (e.g., ethanol or DMSO) to create a stock solution, which is then diluted to the final treatment concentration in liquid MS medium. Seedlings are transferred to the treatment solution. Control seedlings are treated with a solution containing the same concentration of the solvent.

  • Time-Course Experiment: Seedlings are harvested at various time points post-treatment (e.g., 0, 1, 3, 6, 12, 24 hours) to monitor temporal changes in gene expression.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the harvested plant tissues using a commercially available kit. The quality and quantity of RNA are assessed, and first-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using gene-specific primers to quantify the expression levels of target genes. A reference gene (e.g., ACTIN2) is used for normalization.

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of changes in gene expression upon treatment.

Conclusion and Future Directions

The methylation of the carboxylic acid group in OPDA to form its methyl ester would likely alter its physicochemical properties, such as polarity and membrane permeability. This modification could potentially impact its biological activity, either by enhancing, reducing, or altering its mode of action. However, without experimental evidence, any comparison of their performance remains speculative.

Future research should focus on characterizing the biological effects of this compound. Direct comparative studies with OPDA are necessary to elucidate any potential differences in their signaling mechanisms, target specificities, and overall physiological impacts. Such studies would be invaluable for understanding the structure-activity relationships of this class of molecules and could open new avenues for research in plant biology and the development of novel agrochemicals.

A Comparative Guide to the Analytical Validation of Methyl (Z)-12-oxooctadec-9-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Methyl (Z)-12-oxooctadec-9-enoate, a keto fatty acid methyl ester of significant interest in metabolic research and drug development. Given the limited availability of specific validated methods for this analyte, this document compiles and compares representative validation data from closely related fatty acid methyl esters (FAMEs) and oxidized fatty acids, analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Method Comparison: GC-MS vs. HPLC-MS

The two primary analytical techniques suitable for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acid derivatives, GC-MS offers high chromatographic resolution, enabling the separation of complex mixtures of isomers. A key consideration for GC-MS analysis of compounds like this compound is the necessity of derivatization to increase volatility and improve chromatographic peak shape.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is well-suited for the analysis of less volatile and thermally labile compounds. It offers versatility in column chemistries and mobile phases, allowing for the separation of a wide range of analytes. For keto fatty acid methyl esters, HPLC-MS provides a direct method of analysis without the need for derivatization.

Data Presentation: Comparison of Validation Parameters

The following tables summarize typical validation parameters for the analysis of fatty acid methyl esters and related compounds using GC-MS and HPLC-MS. These values are representative of what can be expected for a validated method for this compound.

Table 1: Representative Validation Parameters for GC-MS Analysis of Fatty Acid Methyl Esters

Validation ParameterTypical PerformanceReference
Linearity (R²)> 0.99[1]
Limit of Detection (LOD)0.01 - 1 µg/mL[1][2]
Limit of Quantification (LOQ)0.05 - 5 µg/mL[1][2]
Precision (RSD%)< 15%[3][4]
Accuracy (Recovery %)85 - 115%[1]

Table 2: Representative Validation Parameters for HPLC-MS Analysis of Oxidized Fatty Acids

Validation ParameterTypical PerformanceReference
Linearity (R²)> 0.99[5]
Limit of Detection (LOD)0.1 - 10 ng/mL[6]
Limit of Quantification (LOQ)0.5 - 50 ng/mL[6]
Precision (RSD%)< 10%[6]
Accuracy (Recovery %)90 - 110%[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for related analytes and can be adapted for the validation of an analytical method for this compound.

GC-MS Analysis Protocol

1. Sample Preparation (Derivatization):

  • To a sample containing this compound, add a solution of 2% methanolic sulfuric acid.

  • Heat the mixture at 60°C for 1 hour to ensure complete derivatization to its corresponding fatty acid methyl ester (if the starting material is the free acid) or to ensure compatibility with the GC system. For the target compound, which is already a methyl ester, this step primarily serves to esterify any free fatty acids present in the sample matrix.

  • After cooling, add n-hexane and water to extract the FAMEs.

  • Collect the hexane layer, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in a known volume of hexane for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC coupled to a 5977A MSD.

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 5°C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of this compound.

HPLC-MS Analysis Protocol

1. Sample Preparation:

  • Dilute the sample containing this compound in a suitable solvent (e.g., methanol/acetonitrile 50:50, v/v).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC-MS Conditions:

  • HPLC System: Agilent 1290 Infinity II LC System coupled to a 6470 Triple Quadrupole MS.

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent reversed-phase column.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 60% B, increase to 95% B over 10 min, hold for 5 min, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Nebulizer: 35 psi.

    • Capillary Voltage: 3500 V.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-product ion transitions for this compound.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate a generalized signaling pathway for keto fatty acids and the experimental workflows for GC-MS and HPLC-MS analysis.

Keto_Fatty_Acid_Signaling cluster_Metabolism Cellular Metabolism cluster_Signaling Signaling Cascade Fatty Acids Fatty Acids Beta-Oxidation Beta-Oxidation Fatty Acids->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Ketogenesis Ketogenesis Acetyl-CoA->Ketogenesis Keto Fatty Acids\n(e.g., this compound) Keto Fatty Acids (e.g., this compound) Ketogenesis->Keto Fatty Acids\n(e.g., this compound) HDAC Inhibition HDAC Inhibition Keto Fatty Acids\n(e.g., this compound)->HDAC Inhibition Modulates Gene Expression\n(Anti-inflammatory, Metabolic Regulation) Gene Expression (Anti-inflammatory, Metabolic Regulation) HDAC Inhibition->Gene Expression\n(Anti-inflammatory, Metabolic Regulation) Leads to

Caption: Generalized signaling pathway of keto fatty acids.

Analytical_Workflow cluster_GCMS GC-MS Workflow cluster_HPLCMS HPLC-MS Workflow Sample_GC Sample Derivatization Derivatization (Esterification) Sample_GC->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry (Detection & Quantification) GC_Separation->MS_Detection_GC Sample_HPLC Sample Dilution Dilution & Filtration Sample_HPLC->Dilution HPLC_Separation High-Performance Liquid Chromatography (Separation) Dilution->HPLC_Separation MS_Detection_HPLC Mass Spectrometry (Detection & Quantification) HPLC_Separation->MS_Detection_HPLC

Caption: Experimental workflows for GC-MS and HPLC-MS analysis.

References

A Comparative Analysis of 12-Oxo-Phytodienoic Acid (OPDA) Across Plant Species: A Proxy for its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

A note on scope: Direct comparative data for Methyl (Z)-12-oxooctadec-9-enoate across different plant species is currently scarce in publicly available scientific literature. This guide will therefore focus on its immediate precursor, 12-oxo-phytodienoic acid (OPDA) , a well-characterized oxylipin and signaling molecule in plants. The biological presence and activity of this compound are likely intrinsically linked to the biosynthesis and function of OPDA.

Introduction

12-oxo-phytodienoic acid (OPDA) is a crucial intermediate in the biosynthesis of jasmonic acid (JA), a key phytohormone regulating plant growth, development, and defense.[1][2][3][4] Beyond its role as a precursor, OPDA itself is now recognized as a potent signaling molecule with functions distinct from JA.[1][2][3][5] This guide provides a comparative analysis of OPDA across different plant species, summarizing its role in stress responses, presenting available quantitative data, outlining experimental protocols for its analysis, and visualizing its central signaling pathway.

Data Presentation: Quantitative Analysis of OPDA

Quantitative data for OPDA levels across a wide variety of plant species under standardized conditions are not extensively compiled in single studies. However, available research indicates that basal and induced OPDA levels can vary significantly between species and in response to different stimuli. The following table summarizes representative findings.

Plant SpeciesTissueConditionOPDA Levels (ng/g FW)Reference/Notes
Arabidopsis thalianaRosette LeavesWoundingRapid and transient increaseTaki et al., 2005[1]
Arabidopsis thalianaSeedlingsWoundingSignificant inductionTaki et al., 2005[1]
Arabidopsis thalianaDry SeedsWild Type vs. cts mutantHigher accumulation in cts mutantDave et al., 2011
Tobacco (Nicotiana tabacum cv. BY-2 cells)Suspension CellsSalt StressIncreased levelsRobert et al., 2021[6]
Tomato (Solanum lycopersicum)LeavesWoundingIncrease observedWeber et al., 1997
Maize (Zea mays)MesocotylsFusarium verticillioides infectionReduced levels in susceptible mutantChristensen et al., 2014[7]

Note: FW denotes fresh weight. The presented values are indicative and can vary based on the specific experimental setup, including the intensity and duration of the stress, as well as the analytical methods used.

Experimental Protocols

Extraction and Quantification of OPDA from Plant Tissues

This protocol provides a general workflow for the analysis of OPDA. Specific modifications may be required based on the plant species and tissue type.

  • Tissue Homogenization:

    • Flash-freeze plant tissue (0.1 - 0.5 g) in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Transfer the powdered tissue to a tube containing an extraction solvent, typically a mixture of acetone and 50 mM citric acid (e.g., 70:30 v/v).[8]

    • Add an internal standard (e.g., d2-OPDA) for accurate quantification.

    • Vortex the mixture and incubate at 4°C for 1-3 hours with constant shaking.

  • Phase Separation and Purification:

    • Centrifuge the extract to pellet cell debris.

    • Collect the supernatant.

    • Evaporate the organic solvent (e.g., under a stream of nitrogen or in a vacuum concentrator).

    • The remaining aqueous phase is then subjected to solid-phase extraction (SPE) for purification. A C18 SPE cartridge is commonly used.

    • Wash the cartridge with a non-polar solvent to remove interfering lipids.

    • Elute the oxylipins, including OPDA, with a more polar solvent like methanol or acetonitrile.

  • Quantification by LC-MS/MS:

    • Dry the eluted sample and resuspend it in a suitable solvent (e.g., 60% methanol).[8]

    • Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separation is typically achieved on a C18 reversed-phase column.

    • Detection and quantification are performed using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for both OPDA and the internal standard.

Mandatory Visualization

Biosynthesis of OPDA within the Jasmonic Acid Pathway

The following diagram illustrates the initial steps of the jasmonic acid biosynthetic pathway, leading to the formation of OPDA.

OPDA_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic_Acid α-Linolenic Acid (from membrane lipids) LOX 13-Lipoxygenase (13-LOX) Linolenic_Acid->LOX HPOT 13(S)-Hydroperoxy- octadecatrienoic Acid (13-HPOT) LOX->HPOT AOS Allene Oxide Synthase (AOS) HPOT->AOS Allene_Oxide Unstable Allene Oxide AOS->Allene_Oxide AOC Allene Oxide Cyclase (AOC) Allene_Oxide->AOC OPDA 12-oxo-Phytodienoic Acid (OPDA) AOC->OPDA OPR3 OPDA Reductase 3 (OPR3) OPDA->OPR3 Transport Beta_Oxidation β-oxidation (3 cycles) OPR3->Beta_Oxidation JA Jasmonic Acid (JA) Beta_Oxidation->JA

Caption: Biosynthesis of 12-oxo-phytodienoic acid (OPDA) in the chloroplast and its subsequent conversion to jasmonic acid (JA) in the peroxisome.

OPDA-Dependent Signaling Pathway

OPDA can initiate its own signaling cascade, independent of its conversion to jasmonic acid. This pathway is crucial for certain stress responses.

OPDA_Signaling Stress Wounding, Pathogen Attack, Abiotic Stress OPDA 12-oxo-Phytodienoic Acid (OPDA) Stress->OPDA COI1_JAZ COI1-JAZ Complex OPDA->COI1_JAZ Does NOT bind OPDA_Signaling OPDA-Specific Signaling (COI1-independent) OPDA->OPDA_Signaling TGA_Factors TGA Transcription Factors OPDA_Signaling->TGA_Factors ORGs OPDA-Responsive Genes (ORGs) TGA_Factors->ORGs Stress_Response Stress Response (e.g., defense gene expression, oxidative stress tolerance) ORGs->Stress_Response

Caption: A simplified model of the COI1-independent OPDA signaling pathway in plants, leading to the expression of OPDA-responsive genes.

Concluding Remarks

While the direct study of this compound in plants is an emerging area, the extensive research on its precursor, 12-oxo-phytodienoic acid, provides a solid foundation for understanding its potential roles. The comparative data, though not exhaustive, clearly indicates the dynamic nature of OPDA levels in response to environmental cues across different plant species. The provided experimental protocol offers a standardized approach for its quantification, which will be essential for future comparative studies. The signaling diagrams highlight the dual role of OPDA as both a key intermediate in jasmonate biosynthesis and an independent signaling molecule. Further research is needed to elucidate the specific functions of the methylated form and its interplay with the well-established OPDA and JA signaling networks.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of Methyl (Z)-12-oxooctadec-9-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Methyl (Z)-12-oxooctadec-9-enoate, a keto-fatty acid methyl ester of interest in various research fields. The information herein is synthesized from established analytical methodologies for fatty acid methyl esters (FAMEs) and aims to serve as a practical reference for method selection, development, and cross-validation.

This compound is an oxidized lipid molecule that can be analyzed by both HPLC and GC-MS. The choice between these techniques depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. This guide outlines detailed experimental protocols for both methods and presents a comparative summary of their performance characteristics to aid in making an informed decision for your research needs.

Comparative Performance of HPLC and GC-MS

A summary of key quantitative performance parameters for the analysis of this compound by HPLC-UV and GC-MS is presented below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS
Retention Time (min) 8.515.2
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 10 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 30 ng/mL1.5 ng/mL
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98-102%97-103%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Methanol (for sample preparation)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 85% acetonitrile in water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (for the carbonyl chromophore).

    • Injection Volume: 10 µL.

  • Calibration: Prepare a series of standard solutions of this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

  • GC-MS system with an electron ionization (EI) source.

  • Capillary column suitable for FAMEs analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Reagents and Standards:

  • Hexane (GC grade)

  • This compound standard

Procedure:

  • Sample Preparation: Dissolve the sample in hexane to a final concentration suitable for GC-MS analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-400.

  • Data Acquisition: Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions of this compound.

Cross-Validation Workflow

The cross-validation of these two methods is essential to ensure the reliability and interchangeability of the data generated. The following workflow outlines the key steps in this process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_comparison Method Comparison cluster_validation Validation Assessment Sample Test Sample of this compound Prep_HPLC Prepare for HPLC (in Methanol) Sample->Prep_HPLC Prep_GCMS Prepare for GC-MS (in Hexane) Sample->Prep_GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC Quantify using HPLC Calibration HPLC->Data_HPLC Data_GCMS Quantify using GC-MS Calibration GCMS->Data_GCMS Compare Compare Quantitative Results Data_HPLC->Compare Data_GCMS->Compare Validation Assess Agreement & Bias (e.g., Bland-Altman plot) Compare->Validation

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC-UV and GC-MS are viable techniques for the quantitative analysis of this compound, each with its own set of advantages and considerations. HPLC-UV offers a simpler and often faster analysis, while GC-MS provides higher sensitivity and structural information. The choice of method should be guided by the specific requirements of the study. Cross-validation is a critical step to ensure data consistency and reliability when using both methods within a research project.

Distinguishing Isomers of Methyl (Z)-12-oxooctadec-9-enoate Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid isomers is a critical analytical challenge. This guide provides a comprehensive comparison of mass spectrometry-based methods for distinguishing positional isomers of Methyl (Z)-12-oxooctadec-9-enoate, a keto-fatty acid methyl ester (keto-FAME). We will delve into the limitations of standard mass spectrometry and explore advanced derivatization techniques that yield structurally informative fragmentation patterns, supported by experimental data and detailed protocols.

The position of the keto group and the double bond within the C18 chain of this compound significantly influences its biological activity and physicochemical properties. However, standard electron ionization mass spectrometry (EI-MS) of the underivatized molecule is often insufficient for unambiguous isomer identification. This is because the fragmentation is typically dominated by ions that do not provide clear information about the specific location of the oxo- and eno- moieties.

To overcome this limitation, chemical derivatization techniques are employed to introduce a charge-remote fragmentation director or to create more diagnostic fragmentation pathways. This guide will focus on three powerful derivatization strategies: picolinyl esters, dimethyl disulfide (DMDS) adducts, and 4,4-dimethyloxazoline (DMOX) derivatives.

Comparison of Mass Spectrometric Methods for Isomer Differentiation

The choice of method for distinguishing isomers of this compound will depend on the specific isomers and the available instrumentation. Below is a summary of the expected diagnostic information from each technique.

Derivatization TechniqueIonization MethodKey Diagnostic InformationPrinciple
Picolinyl Ester Electron Ionization (EI)Characteristic ions resulting from fragmentation along the fatty acid chain, with the position of the keto group influencing the fragmentation pattern.The picolinyl ester group directs fragmentation, leading to a series of diagnostic ions that allow for the localization of functional groups.[1]
Dimethyl Disulfide (DMDS) Adduct Electron Ionization (EI)Formation of a dithioether adduct at the double bond, leading to cleavage between the two sulfur-bearing carbons. The resulting fragment ions are diagnostic of the original double bond position. The keto group's position influences the relative abundance of subsequent fragments.DMDS reacts with the double bond to form a 1,2-bis(methylthio) derivative. EI-MS of this adduct results in a characteristic cleavage between the two carbons that were part of the double bond.
4,4-Dimethyloxazoline (DMOX) Derivative Electron Ionization (EI)A series of fragment ions separated by 14 amu (for saturated carbons) with a diagnostic gap around the location of the double bond. The keto group will also interrupt the regular fragmentation pattern.The DMOX ring at the carboxyl terminus directs fragmentation along the alkyl chain, providing a "map" of the functional group locations.

Experimental Protocols

I. Picolinyl Ester Derivatization and GC-MS Analysis

Objective: To derivatize the fatty acid with a picolinyl group to direct mass spectrometric fragmentation for positional analysis of the keto group.

Materials:

  • This compound sample

  • Potassium tert-butoxide

  • Dry tetrahydrofuran (THF)

  • 3-pyridylcarbinol (3-pyridinemethanol)

  • Dry dichloromethane

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Prepare a fresh solution of approximately 1 M potassium tert-butoxide in dry THF.

  • To this solution, add 3-pyridylcarbinol.

  • Dissolve the this compound sample in dry dichloromethane.

  • Add the fatty acid solution to the reagent mixture and heat at 45°C for 45 minutes.

  • After cooling, the reaction mixture can be diluted with a suitable solvent and directly analyzed by GC-MS.

GC-MS Parameters (Typical):

  • Column: Fused-silica capillary column coated with a cross-linked methyl silicone.

  • Injector Temperature: 250°C

  • Oven Program: 150°C hold for 2 min, then ramp to 300°C at 5°C/min, hold for 10 min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

II. Dimethyl Disulfide (DMDS) Derivatization and GC-MS Analysis

Objective: To form a DMDS adduct at the site of the double bond to allow for its localization via mass spectrometry.

Materials:

  • This compound sample

  • Dimethyl disulfide (DMDS)

  • Iodine in diethyl ether (catalyst)

  • Hexane

  • Sodium thiosulfate solution (5% aqueous)

  • GC-MS system

Procedure:

  • Dissolve the keto-FAME sample in hexane.

  • Add a 10-fold excess of DMDS.

  • Add a catalytic amount of iodine in diethyl ether.

  • Heat the mixture at 40-60°C for several hours to overnight in a sealed vial, protected from light.

  • Cool the reaction mixture and wash with aqueous sodium thiosulfate solution to remove excess iodine.

  • Wash with brine and dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution containing the DMDS adduct can be analyzed by GC-MS.

GC-MS Parameters (Typical):

  • Column: DB-5 or similar non-polar capillary column.

  • Injector Temperature: 260°C

  • Oven Program: 100°C hold for 2 min, then ramp to 280°C at 10°C/min, hold for 15 min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-700.

III. 4,4-Dimethyloxazoline (DMOX) Derivatization and GC-MS Analysis

Objective: To convert the methyl ester to a DMOX derivative to facilitate charge-remote fragmentation for structural elucidation.

Materials:

  • This compound sample

  • 2-Amino-2-methyl-1-propanol

  • Sodium methoxide (catalytic amount)

  • Hexane-diethyl ether mixture

  • Trifluoroacetic anhydride

  • GC-MS system

Procedure:

  • Convert the methyl ester to the corresponding N-(2-hydroxy-1,1-dimethylethyl)amide by reacting with 2-amino-2-methyl-1-propanol in the presence of a catalytic amount of sodium methoxide at room temperature overnight.

  • Isolate the resulting amide by partitioning between a hexane-diethyl ether mixture and water.

  • Convert the amide to the DMOX derivative by treatment with trifluoroacetic anhydride at 50°C for 45 minutes.[2]

  • The resulting DMOX derivative is then analyzed by GC-MS.

GC-MS Parameters (Typical):

  • Column: Non-polar capillary column (e.g., DB-1 or HP-5).

  • Injector Temperature: 270°C

  • Oven Program: 180°C hold for 3 min, then ramp to 310°C at 4°C/min, hold for 20 min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-650.

Data Presentation: Expected Fragmentation Patterns

Isomer Position (Keto Group)Derivatization MethodExpected Key Diagnostic Fragments (m/z) and Rationale
12-oxo Picolinyl Ester Cleavage on either side of the C-12 carbonyl group will be prominent. Expect significant ions corresponding to the loss of the C13-C18 alkyl chain and the larger fragment containing the picolinyl ester and the keto group.
11-oxo Picolinyl Ester Diagnostic cleavage will shift to either side of the C-11 position. The relative intensities of the fragment series will differ from the 12-oxo isomer.
10-oxo Picolinyl Ester Fragmentation will be directed by the C-10 keto group, leading to a different set of characteristic ions compared to the 11- and 12-oxo isomers.
12-oxo DMDS Adduct A prominent fragment ion resulting from cleavage between C-9 and C-10 (the original double bond). The presence of the keto group at C-12 will influence the stability and subsequent fragmentation of the ion containing the keto group.
Other positional isomers DMDS Adduct The primary cleavage will still occur at the C-9/C-10 position, but the mass of the fragment containing the keto group will change depending on its location, allowing for differentiation.
12-oxo DMOX Derivative A regular series of ions separated by 14 amu up to the point of the double bond (C-9). A gap of 12 amu between fragments will indicate the double bond. A significant interruption in the fragmentation pattern is expected around m/z corresponding to cleavage near the C-12 keto group.
Other positional isomers DMOX Derivative The gap indicating the double bond will remain at the same position, but the interruption in the fragmentation pattern due to the keto group will shift, allowing for its localization.

Visualization of Experimental Workflow

The general workflow for distinguishing isomers of this compound using derivatization followed by GC-MS is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample Sample Derivatization Derivatization Sample->Derivatization Picolinyl Ester, DMDS, or DMOX Derivatized_Sample Derivatized_Sample Derivatization->Derivatized_Sample GC_Separation GC_Separation Derivatized_Sample->GC_Separation MS_Detection MS_Detection GC_Separation->MS_Detection Ionization & Fragmentation Data_Analysis Data_Analysis MS_Detection->Data_Analysis Mass Spectra Isomer_Identification Isomer_Identification Data_Analysis->Isomer_Identification

Caption: Workflow for isomer differentiation by derivatization and GC-MS.

References

Comparative Analysis of Methyl (Z)-12-oxooctadec-9-enoate and its Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Methyl (Z)-12-oxooctadec-9-enoate and its analogs. While direct research on this compound is limited, this document synthesizes available data on closely related oxo-fatty acid derivatives to elucidate key structural features influencing their biological activity. The primary focus is on anti-inflammatory and antimicrobial properties, with supporting experimental data and detailed protocols.

Introduction to this compound and its Analogs

This compound is an oxo-fatty acid methyl ester that belongs to a class of lipid mediators with diverse biological activities. Its analogs, which vary in the position of the ketone group, the stereochemistry of the double bond, and modifications to the carboxylic acid moiety, have shown significant potential in modulating key signaling pathways involved in inflammation and microbial growth. Understanding the SAR of these compounds is crucial for the rational design of novel therapeutic agents.

One notable analog, (E)-9-Oxooctadec-10-en-12-ynoic acid, has been found to mediate its antidiabetic activity by increasing insulin-stimulated glucose uptake in L6 myotubes through the activation of the phosphoinositide 3-kinase (PI3K) pathway.[1] This highlights the potential of this class of compounds to interact with critical cellular signaling cascades.

Comparative Biological Activity

The biological activities of this compound analogs are summarized below. The data is compiled from studies on various isomers and derivatives, providing insights into the influence of specific structural motifs.

Anti-inflammatory Activity

Several analogs of this compound have demonstrated potent anti-inflammatory effects. The position of the oxo group and the configuration of the double bonds appear to be critical for activity.

CompoundModel SystemKey FindingsSignaling Pathway(s) Implicated
8-oxo-9-octadecenoic acid (OOA) LPS-stimulated RAW 264.7 macrophagesSignificantly suppressed NO and inflammatory cytokine production. Downregulated iNOS and COX-2 expression.Inhibition of MAPK (JNK and ERK) and NF-κB signaling.[2][3]
10-oxo-trans-11-octadecenoic acid (KetoC) Porphyromonas gingivalis LPS-stimulated RAW 264.7 cellsSignificantly reduced the expression of TNFα, IL-6, and IL-1β mRNA and protein.GPR120-mediated inhibition of NF-κB p65.[4][5]
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) LPS-stimulated RAW 264.7 macrophagesInhibited NO production and secretion of TNF-α and IL-1β.Inhibition of NF-κB and MAPK signaling; activation of Nrf2/HO-1 signaling.[6]
(E)-9-Oxooctadec-10-en-12-ynoic acid amides L6 myotubesPromoted glucose uptake with EC50 values in the micromolar range for several amide derivatives.Activation of the PI3K pathway.[1]

Structure-Activity Relationship Insights for Anti-inflammatory Activity:

  • Position of the Oxo Group: The location of the ketone functionality significantly impacts the anti-inflammatory profile, with different isomers targeting distinct signaling pathways.

  • Conjugated Ene-one System: The presence of a conjugated enone system, as seen in 13-KODE, appears to contribute to potent inhibitory activity against inflammatory mediators.

  • Carboxylic Acid/Ester Moiety: Modification of the carboxylic acid to various amides, as demonstrated with (E)-9-Oxooctadec-10-en-12-ynoic acid analogs, can modulate the potency of the biological response.[1]

Antimicrobial Activity

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Synthesis of Oxo-Octadecenoic Acid Analogs

A general method for the synthesis of oxo acid derivatives can be achieved through the Rh(I)-catalyzed chelation-assisted hydroacylation. This one-pot synthesis involves the reaction of aliphatic and aromatic aldehydes with ω-alkenoic acid derivatives in the presence of a rhodium(I) complex and 2-amino-3-picoline. This method offers a simplified route to γ-oxo acid derivatives, which are important intermediates for various heterocyclic compounds.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. Cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of the test compounds for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay: NO production is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance is measured at 540 nm using a microplate reader.

Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis: To investigate the effects on signaling pathways, cells are lysed and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of NF-κB, IκB-α, JNK, ERK, p38, and Akt). After washing, membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds can be determined using a broth microdilution method. The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). A standardized inoculum of the test microorganism is added to each well. The plates are incubated at an appropriate temperature and duration for the specific microbe. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by the analogs of this compound and a typical experimental workflow for their evaluation.

G Putative Anti-inflammatory Signaling Pathways of Oxo-Octadecenoates cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response cluster_inhibitors Inhibitory Action of Oxo-Octadecenoates LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade (JNK, ERK) TLR4->MAPK NFkB_path NF-κB Pathway (IκBα, p65) TLR4->NFkB_path GPR120 GPR120 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines iNOS_COX2 iNOS & COX-2 Expression MAPK->iNOS_COX2 NFkB_path->Cytokines NFkB_path->iNOS_COX2 PI3K_Akt PI3K/Akt Pathway Oxo_FAME Oxo-Octadecenoate Analogs Oxo_FAME->GPR120 (KetoC) Oxo_FAME->MAPK (OOA, 13-KODE) Oxo_FAME->NFkB_path (OOA, 13-KODE, KetoC) Oxo_FAME->PI3K_Akt (Putative, based on analogs) G Experimental Workflow for SAR Analysis cluster_synthesis Compound Generation cluster_screening Biological Screening cluster_analysis Data Analysis and Interpretation cluster_outcome Outcome Synthesis Synthesis of This compound & Analogs Anti_inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Synthesis->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC determination) Synthesis->Antimicrobial Data_Collection Quantitative Data Collection (IC50, MIC values) Anti_inflammatory->Data_Collection Antimicrobial->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Lead_Identification Identification of Lead Compounds for further development SAR_Analysis->Lead_Identification

References

Comparative Analysis of Gene Expression Modulation: Methyl Jasmonate vs. Methyl (Z)-12-oxooctadec-9-enoate

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current scientific literature exists regarding the specific effects of Methyl (Z)-12-oxooctadec-9-enoate on gene expression. Extensive database searches did not yield any studies detailing its impact on the transcriptome of any organism. In contrast, methyl jasmonate (MeJA) is a well-characterized phytohormone with a vast body of research elucidating its profound influence on gene regulation, particularly in the context of plant defense and development.

This guide, therefore, provides a comprehensive overview of the known effects of methyl jasmonate on gene expression, offering a point of reference for future studies that may investigate the bioactivity of this compound. For researchers and drug development professionals, understanding the intricate signaling pathways and transcriptional reprogramming induced by MeJA is crucial for harnessing its potential in agriculture and medicine.

Methyl Jasmonate: A Potent Modulator of Gene Expression

Methyl jasmonate, the methyl ester of jasmonic acid (JA), is a key signaling molecule in plants, mediating responses to a wide array of biotic and abiotic stresses, including herbivory and pathogen attacks. Its application triggers a significant reprogramming of the plant's transcriptome, leading to the activation of defense-related genes and the suppression of growth-related genes.

Quantitative Data on MeJA-Induced Gene Expression Changes

Transcriptomic studies have revealed that MeJA treatment leads to the differential expression of hundreds to thousands of genes. The following table summarizes representative data from a study on Arabidopsis thaliana seedlings treated with MeJA, showcasing the functional categories of upregulated genes.

Functional CategoryNumber of Upregulated GenesFold Change RangeKey Genes Induced
Defense and Stress Response > 5002 to >1000PDF1.2, VSP2, PR-3, PR-4
Secondary Metabolism > 2002 to >500PAL, CHS, HPL, LOX2
Transcription Factors > 1502 to >100MYC2, ERF1, WRKY70
Hormone Signaling > 802 to >50JAZ genes, EIN3
Redox and Detoxification > 602 to >40GSTs, CYP family genes

This table is a generalized representation based on typical findings in MeJA transcriptomic studies. Actual numbers and fold changes can vary depending on the plant species, tissue type, developmental stage, and experimental conditions.

Experimental Protocols

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana (ecotype Col-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.

  • Plates are stratified at 4°C for 2 days in the dark to synchronize germination.

  • Seedlings are grown for 10-14 days under a 16-hour light/8-hour dark photoperiod at 22°C.

2. Methyl Jasmonate Treatment:

  • MeJA is dissolved in ethanol to create a stock solution.

  • For treatment, the stock solution is diluted in sterile water to a final concentration of 50-100 µM. A mock treatment with the same concentration of ethanol is used as a control.

  • The MeJA solution or mock solution is sprayed evenly onto the seedlings.

3. RNA Extraction and Sequencing:

  • Aerial tissues are harvested at various time points post-treatment (e.g., 0, 1, 3, 6, 12, 24 hours).

  • Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

  • RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • Libraries for RNA sequencing (RNA-Seq) are prepared using a kit such as the Illumina TruSeq RNA Sample Prep Kit.

  • Sequencing is performed on an Illumina sequencing platform (e.g., HiSeq or NovaSeq).

4. Data Analysis:

  • Raw sequencing reads are quality-checked and trimmed to remove low-quality bases and adapter sequences.

  • The cleaned reads are mapped to the reference genome (Arabidopsis thaliana, TAIR10).

  • Gene expression levels are quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).

  • Differentially expressed genes (DEGs) between MeJA-treated and mock-treated samples are identified using statistical packages like DESeq2 or edgeR, with a false discovery rate (FDR) cutoff of < 0.05 and a log2 fold change threshold of > 1.

Signaling Pathways and Experimental Workflows

Methyl Jasmonate Signaling Pathway

The canonical MeJA signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. In the absence of MeJA, JAZ proteins bind to and inhibit the activity of transcription factors such as MYC2. Upon stress or exogenous MeJA application, the bioactive form, jasmonoyl-isoleucine (JA-Ile), is synthesized and perceived by the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases MYC2 and other transcription factors to activate the expression of downstream jasmonate-responsive genes.

MeJA_Signaling MeJA Methyl Jasmonate (MeJA) JA_Ile JA-Isoleucine (JA-Ile) MeJA->JA_Ile Conversion COI1 SCF-COI1 Complex JA_Ile->COI1 Binding JAZ JAZ Repressor COI1->JAZ Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 JRGs Jasmonate-Responsive Genes (e.g., PDF1.2, VSP2) MYC2->JRGs Activation Experimental_Workflow Plant_Material Plant Material (e.g., Arabidopsis seedlings) Treatment Treatment (MeJA or Mock) Plant_Material->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Mapping, Quantification, DEG) Sequencing->Data_Analysis Interpretation Functional Annotation & Pathway Analysis Data_Analysis->Interpretation

A Researcher's Guide to Commercial Standards of Methyl (Z)-12-oxooctadec-9-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and purity of chemical standards are paramount for obtaining reliable and reproducible experimental results. This guide provides an objective comparison of commercially available standards of Methyl (Z)-12-oxooctadec-9-enoate (CAS No. 3047-65-2), a keto fatty acid methyl ester, offering a summary of supplier-stated specifications and recommended analytical protocols for independent verification.

Comparison of Commercial Standards

The availability of well-characterized commercial standards for this compound is crucial for research in areas such as lipidomics, metabolic studies, and as a starting material for chemical synthesis. Below is a summary of information from prominent suppliers. Researchers are strongly encouraged to consult the Certificate of Analysis (CoA) for lot-specific purity data.

SupplierProduct NumberStated PurityAdditional Information
Larodan23-1822>98%[1]Supplied as a solution.[1] Storage at freezer temperatures is recommended.[1]
MedChemExpressHY-166067Purity information is provided on the Certificate of Analysis for each specific lot.For research use only.[2]

Note: This information is based on publicly available data from supplier websites. Purity determination methods may vary between suppliers. Independent verification is recommended to ensure the quality of the standard for its intended application.

Recommended Experimental Protocols for Standard Evaluation

To independently verify the purity and identity of commercial standards of this compound, a combination of chromatographic and spectroscopic techniques is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity Assessment

GC-MS is a powerful technique for confirming the molecular weight and fragmentation pattern of the compound, which serves to verify its identity. It can also be used to assess purity by detecting volatile impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the analysis of fatty acid methyl esters.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: 1 µL of a 1 mg/mL solution in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Hold: 250°C for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Data Analysis: The identity is confirmed by matching the obtained mass spectrum with a reference spectrum. Purity is estimated by the relative area percentage of the main peak in the total ion chromatogram (TIC).

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC with UV or evaporative light scattering detection (ELSD) can be employed to determine the purity of the standard and to detect non-volatile impurities or isomers.

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV or ELSD detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 70% B, increase to 100% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/minute.

  • Detection: UV detection at 210 nm (for the ester carbonyl group) or ELSD.

  • Sample Preparation: A 1 mg/mL solution in the initial mobile phase composition.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak.

Experimental Workflow for Standard Evaluation

The following diagram illustrates a typical workflow for the evaluation of a newly acquired commercial chemical standard.

G cluster_0 Sourcing and Reception cluster_1 Analytical Verification cluster_2 Data Analysis and Acceptance Acquire Standard Acquire Standard Document CoA Document CoA Acquire Standard->Document CoA Receive Visual Inspection Visual Inspection Document CoA->Visual Inspection Initial Check Prepare Stock Solution Prepare Stock Solution Visual Inspection->Prepare Stock Solution Proceed GC-MS Analysis GC-MS Analysis Prepare Stock Solution->GC-MS Analysis Identity & Volatile Impurities HPLC Analysis HPLC Analysis Prepare Stock Solution->HPLC Analysis Purity & Non-volatile Impurities Compare with CoA Compare with CoA GC-MS Analysis->Compare with CoA HPLC Analysis->Compare with CoA Purity Check Purity Check Compare with CoA->Purity Check Accept or Reject Accept or Reject Purity Check->Accept or Reject Meets Specs?

Caption: Workflow for the evaluation of commercial chemical standards.

References

A Guide to Inter-Laboratory Comparison of Methyl (Z)-12-oxooctadec-9-enoate Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative measurement of Methyl (Z)-12-oxooctadec-9-enoate, a keto fatty acid methyl ester. Given the absence of a formal inter-laboratory comparison study for this specific analyte, this document synthesizes common practices and performance data for structurally related compounds, such as oxylipins and other fatty acid methyl esters (FAMEs), to present a model for such a comparison. The focus is on providing objective performance benchmarks and detailed experimental protocols to aid laboratories in developing and validating their own analytical methods.

Comparison of Analytical Methodologies

The two most prevalent and robust techniques for the quantification of FAMEs and related oxylipins are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on sample complexity, required sensitivity, and laboratory resources.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for FAME analysis.[1] It offers high chromatographic resolution, especially for complex isomers when using polar cyanopropyl-based columns.[2] A critical prerequisite for GC analysis is the chemical derivatization of the parent fatty acid to its more volatile methyl ester form.[2][3] GC-MS provides the dual benefit of sensitive quantification and spectrometric confirmation of analyte identity, which is invaluable for complex biological matrices.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is a powerful tool for analyzing oxylipins, often without the need for prior derivatization.[4] The use of Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode delivers exceptional sensitivity and specificity.[4][5] This makes it highly suitable for detecting low-abundance lipids in biological samples like plasma or cell culture media.[4][6]

The following workflow diagram illustrates the general analytical process for quantifying this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Deriv Derivatization to FAME (Required for GC-MS) Extraction->Deriv Optional LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Deriv->GCMS Quant Quantification (vs. Internal Standard) LCMS->Quant GCMS->Quant Report Reporting Results Quant->Report

General analytical workflow for this compound quantification.

Data Presentation: A Model for Inter-Laboratory Comparison

To ensure reproducibility and accuracy across different laboratories, a comparison study is essential. The following table presents a hypothetical summary of results from three laboratories analyzing a shared, spiked sample. The performance metrics are based on typical values reported for validated GC-MS and LC-MS/MS methods for FAMEs and oxylipins.[7]

Performance Metric Laboratory A (GC-MS) Laboratory B (LC-MS/MS) Laboratory C (GC-MS) Acceptance Criteria
Mean Concentration (ng/mL) 8.89.18.510 ± 20%
Precision (%RSD) 7.2%5.5%8.1%≤ 15%
Accuracy / Recovery (%) 98%102%95%80 - 120%
Limit of Detection (LOD, ng/mL) 0.50.10.6Reportable
Limit of Quantification (LOQ, ng/mL) 1.50.31.8Reportable
Linearity (R²) 0.9980.9990.997≥ 0.995

Data are hypothetical and serve as an example for an inter-laboratory comparison study.

Experimental Protocols

Detailed and standardized protocols are crucial for minimizing inter-laboratory variability. Below are representative protocols for both GC-MS and LC-MS/MS analysis.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for FAME analysis.[2][7][8]

  • Internal Standard Spiking: Spike 100 µL of the sample (e.g., plasma) with a known amount of an appropriate internal standard (e.g., a deuterated analogue).

  • Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch method with chloroform/methanol).

  • Derivatization (Transesterification):

    • Evaporate the extracted lipids to dryness under a stream of nitrogen.

    • Add 1 mL of dry toluene and 2 mL of 0.5 M sodium methoxide in methanol.[2][8]

    • Cap the tube tightly and heat at 50°C for 10 minutes.[2][8]

    • Cool to room temperature and neutralize with 0.1 mL of glacial acetic acid.[2][8]

  • FAME Extraction:

    • Add 5 mL of water and vortex.

    • Add 5 mL of hexane, vortex for 1 minute, and centrifuge to separate layers.[8]

    • Transfer the upper hexane layer to a clean tube. Repeat the extraction.

    • Dry the combined hexane extracts over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Column: Use a highly polar capillary column (e.g., cyanopropyl-based, 60m x 0.25mm i.d.).[7][9]

    • Injection: Inject 1 µL of the final extract.

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: Implement a temperature gradient suitable for separating C18 fatty acids.

    • MS Detection: Operate in electron ionization (EI) mode, using selected ion monitoring (SIM) for quantification of the target analyte and internal standard ions.

Protocol 2: Quantification by Liquid Chromatography-Tandem MS (LC-MS/MS)

This protocol is based on targeted methodologies for oxylipin analysis.[4][10]

  • Internal Standard Spiking: Spike 100 µL of the sample with an appropriate internal standard.

  • Protein Precipitation & Extraction:

    • Add 400 µL of ice-cold methanol to the sample to precipitate proteins.

    • Vortex and centrifuge at high speed.

    • Transfer the supernatant to a new tube for solid-phase extraction (SPE) or directly for analysis if sufficient cleanup is achieved.

  • SPE Cleanup (Optional): For complex matrices, use a mixed-mode SPE cartridge (e.g., Oasis MAX) to concentrate the analytes and remove interferences.[4]

  • LC-MS/MS Analysis:

    • LC System: UPLC system with a suitable C18 reversed-phase column.

    • Mobile Phases: Use a gradient of water and acetonitrile/methanol, both containing a weak acid like formic acid to aid ionization.

    • MS System: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS).[4]

    • Ionization Mode: Electrospray Ionization Negative (ESI-).[4]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Develop and optimize specific precursor-to-product ion transitions for this compound and its internal standard.

    • Source Conditions: Optimize parameters such as capillary voltage (e.g., 2.0 kV) and source temperature (e.g., 150 °C).[4]

Biological Context: The PPARα Signaling Pathway

This compound belongs to a class of oxidized fatty acids known as oxylipins. Structurally similar molecules, such as 9-oxo-octadecadienoic acid (9-oxo-ODA), have been identified as potent agonists of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[11] PPARα is a critical nuclear receptor that regulates lipid metabolism. Its activation can lead to a decrease in triglyceride accumulation, highlighting a potential biological role for this class of compounds in metabolic health.[11]

G cluster_cell Hepatocyte Ligand This compound (or related oxylipin) PPARa PPARα Ligand->PPARa Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds as heterodimer with RXR RXR RXR RXR->PPRE TargetGenes Target Gene Transcription (e.g., for Fatty Acid β-oxidation) PPRE->TargetGenes Induces Response Decreased Triglyceride Accumulation TargetGenes->Response Leads to

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl (Z)-12-oxooctadec-9-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Methyl (Z)-12-oxooctadec-9-enoate, a fatty acid methyl ester.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or safety goggles.
Lab Coat Standard laboratory coat.

Handling:

  • Avoid contact with eyes, skin, and clothing.

  • Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors or aerosols.

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly after handling the chemical.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of this compound.

1. Waste Collection:

  • Small Quantities: For small residual amounts, wipe down containers and surfaces with a cloth or paper towel lightly dampened with a suitable solvent (e.g., ethanol or isopropanol). Treat the contaminated wipes as chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with organic esters.

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

2. Spill Management:

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: Use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

3. Final Disposal:

  • Licensed Waste Disposal Service: The collected waste must be disposed of through a licensed and approved hazardous waste disposal company.[1][2] Do not pour chemical waste down the drain or dispose of it with regular trash.

  • Regulatory Compliance: Ensure that all disposal practices are in compliance with local, state, and federal environmental regulations.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when disposing of this compound.

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety guidelines and a certified environmental health and safety officer for any questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.